Product packaging for 2-Amino-3,5-dichlorobenzonitrile(Cat. No.:CAS No. 36764-94-0)

2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155
CAS No.: 36764-94-0
M. Wt: 187.02 g/mol
InChI Key: ZHKNDJRPOVUPMT-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichlorobenzonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2 B1269155 2-Amino-3,5-dichlorobenzonitrile CAS No. 36764-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dichlorobenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNDJRPOVUPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353206
Record name 2-Amino-3,5-dichlorobenzonitrile
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36764-94-0
Record name 2-Amino-3,5-dichlorobenzonitrile
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Record name 2-Amino-3,5-dichlorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines a potential synthetic pathway, details analytical characterization methods, and presents relevant data in a structured format to support research and development activities.

Physicochemical Properties

This compound is a halogenated aromatic compound. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance White to orange to green powder/crystal
Melting Point 123-127 °C
CAS Number 36764-94-0

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain, a plausible synthetic route can be adapted from the established synthesis of the related compound, 2-amino-5-chlorobenzonitrile. This proposed multi-step synthesis starts from 2-amino-3,5-dichlorobenzoic acid.

Proposed Synthetic Pathway:

Synthesis A 2-Amino-3,5-dichlorobenzoic acid C 2-Amino-3,5-dichlorobenzoyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) E 2-Amino-3,5-dichlorobenzamide C->E Amination D Ammonia (NH₃) G This compound E->G Dehydration F Dehydrating Agent (e.g., P₂O₅)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of 2-Amino-3,5-dichlorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3,5-dichlorobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid completely dissolves and the evolution of gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Amino-3,5-dichlorobenzoyl chloride.

Step 2: Synthesis of 2-Amino-3,5-dichlorobenzamide

  • Cool the crude 2-Amino-3,5-dichlorobenzoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Continue stirring until the reaction is complete.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 2-Amino-3,5-dichlorobenzamide.

Step 3: Synthesis of this compound

  • In a dry reaction vessel, thoroughly mix 2-Amino-3,5-dichlorobenzamide with a suitable dehydrating agent, such as phosphorus pentoxide.

  • Gently heat the mixture under vacuum.

  • Collect the distillate, which is the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the final product.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
Technique Observed Features
¹H NMR Signals corresponding to the aromatic protons and the amino protons are expected. The chemical shifts will be influenced by the electron-withdrawing chloro and cyano groups and the electron-donating amino group.
¹³C NMR Signals for the seven carbon atoms in the molecule are expected. The carbons attached to the chlorine, amino, and cyano groups will show characteristic chemical shifts.
FT-IR (cm⁻¹) The experimental IR spectrum has been recorded and analyzed.[1] Key vibrational modes include N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-Cl stretching.
Mass Spec (m/z) The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.

Workflow for Analytical Characterization:

Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Product Purification Purified Product Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Caption: Experimental workflow for the characterization of this compound.

Biological Activity

Derivatives of this compound have shown potential in various biological applications. For instance, certain compounds synthesized from this scaffold have exhibited antimicrobial activity. Furthermore, it has been identified as a potential precursor for the synthesis of farnesyltransferase inhibitors, which are a target in cancer therapy. However, specific studies on the biological activity or signaling pathways of this compound itself are limited in the current literature.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in the fields of chemistry and drug development. While a detailed, validated synthesis protocol and comprehensive spectral data are not yet widely published, the information presented here, adapted from related compounds, offers a strong starting point for further investigation and application of this important chemical intermediate.

References

Spectroscopic Profile of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Doublet1HAromatic H
~7.3 - 7.6Doublet1HAromatic H
~4.5 - 5.5Broad Singlet2H-NH₂

Note: Predicted data is based on the analysis of structurally similar compounds, including 2-amino-5-chlorobenzonitrile and 3,5-dichlorobenzonitrile. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)Assignment
~150 - 155C-NH₂
~135 - 140C-Cl
~130 - 135C-Cl
~120 - 130Aromatic CH
~115 - 125Aromatic CH
~115 - 120C-CN
~95 - 105C-CN

Note: Predicted data is based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3500Strong, SharpN-H stretch (asymmetric)
~3300 - 3400Strong, SharpN-H stretch (symmetric)
~2220 - 2230Strong, SharpC≡N stretch
~1600 - 1650MediumN-H bend
~1550 - 1600MediumC=C stretch (aromatic)
~800 - 900StrongC-H bend (aromatic, out-of-plane)
~600 - 800StrongC-Cl stretch

Source: Experimental IR and Raman spectra have been recorded and analyzed, with assignments supported by DFT calculations.[1]

Table 4: Predicted Mass Spectrometry Data
m/zRelative AbundanceAssignment
186/188/190High[M]⁺ (Molecular ion with characteristic isotopic pattern for two chlorine atoms)
151/153Medium[M-Cl]⁺
124/126Medium[M-Cl-HCN]⁺

Note: Predicted data. The fragmentation pattern of aromatic amines is often characterized by the loss of functional groups and cleavage of the aromatic ring. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Chemical Structure Connectivity NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight Fragmentation MS->MolecularWeight

Caption: Workflow for the spectroscopic characterization of this compound.

SpectroscopicInterrelation cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound 2-Amino-3,5- dichlorobenzonitrile NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Framework NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure->Functional_Groups Structure->Molecular_Formula

References

Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2-Amino-3,5-dichlorobenzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₄Cl₂N₂.[1][2] It is a valuable building block in organic synthesis due to the presence of reactive amino and nitrile functional groups, along with two chlorine substituents on the benzene ring.[1]

Identifiers and General Characteristics
PropertyValueReference
CAS Number 36764-94-0[2][3]
Molecular Formula C₇H₄Cl₂N₂[1][2]
Molecular Weight 187.03 g/mol [1][4]
Appearance White to off-white or orange-green crystalline powder[1][2]
Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature with a relatively high melting point and is sparingly soluble in water.

PropertyValueReference
Melting Point 123-127 °C[1]
Boiling Point 307.58 °C (estimated)[5]
Density 1.5159 g/cm³ (estimated)[5]
Refractive Index 1.6400 (estimated)[5]
Solubility in Water Low solubility[1]
Solubility in Organic Solvents Soluble in dichloromethane and chloroform. Qualitative solubility has been noted in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), though quantitative data is not readily available.[1]
pKa An experimental pKa value is not readily available in the literature.

Spectral Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The experimental FT-IR and FT-Raman spectra of this compound have been recorded and analyzed in detail. The vibrational wavenumbers have been calculated using quantum chemical methods and compared with the experimental values, allowing for a thorough assignment of the different normal modes of vibration.[6]

A detailed table of FT-IR and FT-Raman peaks and their assignments from the literature will be included here upon accessing the full-text article of Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2013, 110, 458-470.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely as doublets, and a broad singlet for the amino protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the nitrile group is expected to have a chemical shift in the range of 110-120 ppm. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (187.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve the loss of HCN, Cl, and other small neutral molecules.

Chemical Properties and Reactivity

Stability

This compound is stable under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is recommended to store it in a tightly sealed container to prevent moisture absorption.[1]

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • Aromatic Ring: The chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution under specific conditions.

The compound may react with strong oxidizing or reducing agents.[1]

Experimental Protocols

Synthesis of this compound

A plausible and commonly used method for the synthesis of related aromatic nitriles is the Sandmeyer reaction , which can be adapted for this compound.[7][8][9] A potential two-step synthesis is outlined below.

Workflow for the Synthesis of this compound:

Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3,5-Dichlorobenzonitrile via Sandmeyer Reaction

  • Materials: 3,5-dichloroaniline, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) cyanide (CuCN), sodium cyanide (NaCN), water, ice.

  • Procedure:

    • Dissolve 3,5-dichloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

    • The product, 3,5-dichlorobenzonitrile, can be isolated by steam distillation or solvent extraction.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Amination of 3,5-Dichlorobenzonitrile

  • Materials: 3,5-dichlorobenzonitrile, a suitable amination reagent (e.g., sodamide (NaNH₂) in liquid ammonia, or a palladium-catalyzed amination system), and an appropriate solvent.

  • Procedure (Illustrative example with Sodamide):

    • In a flask equipped for reactions at low temperatures, dissolve 3,5-dichlorobenzonitrile in a suitable anhydrous solvent (e.g., liquid ammonia).

    • Carefully add sodamide in portions to the solution.

    • Stir the reaction mixture at low temperature for a specified period.

    • Quench the reaction carefully with a proton source (e.g., ammonium chloride).

    • After evaporation of the ammonia, partition the residue between water and an organic solvent.

    • Isolate the crude this compound from the organic layer.

    • Purify the product by recrystallization or column chromatography.

Note: The specific conditions for the amination step would require optimization.

Analytical Methods

The purity of this compound can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed to determine the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Biological Activity and Signaling Pathways

This compound serves as an important intermediate in the synthesis of biologically active molecules.[1] Notably, it is a precursor for the development of farnesyltransferase inhibitors (FTIs) . Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to certain proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways that control cell growth and proliferation.

Inhibition of farnesyltransferase can disrupt these signaling pathways, making FTIs a target for cancer therapy. One of the key downstream pathways affected by farnesyltransferase inhibition is the Rheb-mTOR signaling pathway . Rheb (Ras homolog enriched in brain) is a farnesylated GTPase that, in its active GTP-bound state, activates the mTORC1 complex. The mTORC1 complex is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the farnesylation of Rheb, FTIs can lead to the downregulation of mTORC1 activity.

Simplified Rheb-mTOR Signaling Pathway and the Role of Farnesyltransferase Inhibition:

Rheb_mTOR_Pathway FT Farnesyl Transferase Rheb_GDP Rheb-GDP (inactive) FT->Rheb_GDP Farnesylation Rheb_GTP Rheb-GTP (active) Rheb_GDP->Rheb_GTP GEF Rheb_GTP->Rheb_GDP GAP mTORC1_inactive mTORC1 (inactive) Rheb_GTP->mTORC1_inactive Activation mTORC1_active mTORC1 (active) Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream Growth Cell Growth & Proliferation Downstream->Growth FTI Farnesyltransferase Inhibitors (FTIs) (derived from 2-Amino-3,5- dichlorobenzonitrile) FTI->FT Inhibition

The role of farnesyltransferase in the Rheb-mTOR signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its rich chemistry and established role as a precursor to bioactive compounds make it a molecule of continued interest for researchers in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to aid in future research and development endeavors.

References

Technical Guide: 2-Amino-3,5-dichlorobenzonitrile (CAS No. 36764-94-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichlorobenzonitrile, identified by CAS number 36764-94-0, is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring amino, nitrile, and dichloro-substituted phenyl moieties, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable applications in the development of therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 36764-94-0
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol [1]
Appearance White to off-white or beige crystalline powder[1][2]
Melting Point 123-127 °C[1][2]
Boiling Point ~307.6 °C (estimated)[2]
Density ~1.52 g/cm³ (estimated)[2]
SMILES N#Cc1cc(Cl)cc(Cl)c1N
InChI Key ZHKNDJRPOVUPMT-UHFFFAOYSA-N

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of bioactive molecules, most notably for compounds exhibiting antimicrobial and anticancer properties.

Precursor for Antimicrobial Agents

Derivatives synthesized from this compound have demonstrated significant antimicrobial activity. The structural scaffold provides a foundation for the development of novel antibiotics.

Intermediate for Farnesyltransferase Inhibitors

A significant application of this compound is in the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation.[3] Inhibition of this enzyme is a validated strategy in cancer therapy.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of bioactive compounds directly from this compound are not extensively documented in publicly available literature, a general synthetic approach can be outlined based on established organic chemistry principles and patent literature for related compounds.

General Synthesis of Heterocyclic Derivatives (Hypothetical)

This protocol describes a plausible multi-step synthesis to generate a library of heterocyclic compounds from this compound for biological screening.

Objective: To synthesize a diverse set of molecules for antimicrobial and anticancer screening.

Materials:

  • This compound

  • Various electrophilic reagents (e.g., acid chlorides, aldehydes, ketones)

  • Appropriate solvents (e.g., DMF, THF, Dioxane)

  • Catalysts (e.g., Pd(OAc)₂, Lewis acids)

  • Standard laboratory glassware and purification equipment (chromatography)

Methodology:

  • Acylation of the Amino Group: The amino group of this compound can be acylated using a variety of acid chlorides or anhydrides in the presence of a base to yield corresponding amides.

  • Cyclization Reactions: The resulting amide can undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, such as quinazolinones or benzodiazepines, depending on the chosen coreactants.

  • Cross-Coupling Reactions: The chloro-substituents on the benzene ring can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.

  • Purification and Characterization: All synthesized compounds should be purified using column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, IR).

G A This compound B Acylation (Acid Chloride, Base) A->B C N-Acyl Intermediate B->C D Intramolecular Cyclization (e.g., with a coreactant) C->D E Heterocyclic Core (e.g., Quinazolinone) D->E F Cross-Coupling (e.g., Suzuki Reaction) E->F G Functionalized Heterocycle F->G H Biological Screening G->H

Synthetic workflow for bioactive molecule generation.

Signaling Pathway Involvement of Derivatives

Derivatives of this compound, particularly farnesyltransferase inhibitors, are designed to target the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in human cancers, leading to uncontrolled cell proliferation.

Mechanism of Action:

  • Ras Protein Farnesylation: The Ras protein requires farnesylation to anchor to the inner surface of the cell membrane, which is essential for its function.

  • Farnesyltransferase Inhibition: Inhibitors synthesized from this compound precursors are designed to block the active site of farnesyltransferase.

  • Disruption of Ras Signaling: By preventing Ras farnesylation, these inhibitors disrupt its localization and downstream signaling through the Raf-MEK-ERK cascade, ultimately leading to an inhibition of cell proliferation and tumor growth.

G cluster_0 Cell Membrane Ras Ras Raf Raf Ras->Raf Farnesyl Farnesyl Group FTase Farnesyltransferase Farnesyl->FTase binds to FTase->Ras farnesylates Inhibitor Farnesyltransferase Inhibitor (Derivative of CAS 36764-94-0) Inhibitor->FTase inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Targeted Ras-Raf-MEK-ERK signaling pathway.

Conclusion

This compound is a chemical intermediate with considerable potential in the field of drug discovery. Its utility as a scaffold for generating novel antimicrobial and anticancer agents, particularly farnesyltransferase inhibitors, highlights its importance for medicinal chemists and drug development professionals. Further exploration of the synthetic possibilities offered by this versatile molecule is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.

References

The Discovery and Synthesis of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichlorobenzonitrile is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its discovery and the development of efficient synthetic routes have been crucial for the advancement of these fields. This technical guide provides an in-depth overview of the discovery and first synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway. While the initial publication detailing its first synthesis remains obscure, this guide compiles available data and presents a plausible and well-documented synthetic method.

Introduction

This compound, with the chemical formula C₇H₄Cl₂N₂, is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. The presence of an amino group, a nitrile group, and two chlorine atoms on the benzene ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Its primary utility lies in the development of novel therapeutic agents and crop protection products. An early and efficient industrial method for its preparation is the catalytic gas-phase ammoxidation of dichlorotoluenes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 36764-94-0[1]
Molecular Formula C₇H₄Cl₂N₂[2][3]
Molecular Weight 187.03 g/mol [4]
Appearance White to orange to green powder/crystal[2][3]
Melting Point 123-127 °C[4][5]
Boiling Point 307.58 °C (estimate)[4]
Density 1.5159 g/cm³ (estimate)[4]
Purity >98.0% (GC)[3]

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Table 2 summarizes key experimental spectroscopic data.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsReference(s)
FT-IR (KBr, cm⁻¹) 3470 (N-H asymm. stret.), 3390 (N-H symm. stret.), 2220 (C≡N stret.), 1650 (NH₂ scissoring), 610 (C-Cl stret.)[6][7]
FT-Raman The experimental Raman spectra have been recorded and compared with theoretical values.[2][8]
¹H NMR (CDCl₃, δ, ppm) 7.2 (s, 1H, ArH), 6.72 (d, J = 9.0 Hz, 1H, ArH), 6.60 (d, J = 9.0 Hz, 1H, Ar), 5.2 (s, 2H, NH₂) (for 2-amino-5-chlorobenzonitrile)[6]
Mass Spectrometry (EI, m/z) 152 (M⁺ for 2-amino-5-chlorobenzonitrile)[6]

Note: Specific NMR and mass spectrometry data for this compound were not explicitly found in the provided search results. The data for the related compound, 2-amino-5-chlorobenzonitrile, is included for reference.

Synthesis of this compound

While the seminal publication on the first synthesis of this compound could not be definitively identified, a plausible and widely referenced industrial method is the catalytic gas-phase ammoxidation of 2,4-dichlorotoluene. Below is a representative experimental protocol for a laboratory-scale synthesis, adapted from procedures for analogous compounds.

Proposed Synthetic Pathway: Ammoxidation of 2,4-Dichlorotoluene

The ammoxidation process involves the reaction of 2,4-dichlorotoluene with ammonia and an oxidizing agent, typically air, over a solid catalyst at elevated temperatures.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_4_Dichlorotoluene 2,4-Dichlorotoluene Ammoxidation Catalytic Gas-Phase Ammoxidation 2_4_Dichlorotoluene->Ammoxidation Ammonia Ammonia (NH₃) Ammonia->Ammoxidation Air Air (O₂) Air->Ammoxidation Target_Compound This compound Ammoxidation->Target_Compound High Temperature Solid Catalyst

A simplified workflow for the synthesis of this compound.
Experimental Protocol

Objective: To synthesize this compound via the ammoxidation of 2,4-dichlorotoluene.

Materials:

  • 2,4-Dichlorotoluene

  • Ammonia gas

  • Compressed air

  • Solid catalyst (e.g., a mixed metal oxide catalyst)

  • Suitable solvent for product extraction (e.g., toluene)

  • Standard laboratory glassware and a tube furnace reactor system

Procedure:

  • Catalyst Preparation and Packing: A suitable solid catalyst is packed into a fixed-bed reactor, which is then placed inside a tube furnace.

  • Reaction Setup: The reactor is connected to gas lines for ammonia and air, and a liquid feed line for 2,4-dichlorotoluene. The outlet of the reactor is connected to a condenser and a collection flask to trap the product.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (typically in the range of 350-450 °C). A continuous flow of 2,4-dichlorotoluene, ammonia, and air is introduced into the reactor at a specific molar ratio. The flow rates are controlled to achieve a desired space velocity.

  • Product Collection: The gaseous effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is passed through a condenser. The condensed liquid is collected in a flask.

  • Isolation and Purification: The collected liquid is subjected to extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

  • Characterization: The purified product is characterized by determining its melting point and using spectroscopic methods (FT-IR, NMR, and MS) to confirm its identity and purity.

Logical Relationships in Synthesis

The synthesis of this compound from 2,4-dichlorotoluene involves a series of logical steps and dependencies, as illustrated in the diagram below.

Logical_Relationship Start Starting Material: 2,4-Dichlorotoluene Reaction Ammoxidation Reaction Start->Reaction Reagents Co-reagents: Ammonia & Air Reagents->Reaction Conditions Reaction Conditions: High Temperature & Catalyst Conditions->Reaction Product Crude Product Reaction->Product Purification Purification: Recrystallization/ Chromatography Product->Purification Final Pure 2-Amino-3,5- dichlorobenzonitrile Purification->Final

Logical flow of the synthesis process.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂) is a white to orange-green crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 36764-94-0
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol [1]
Melting Point 123-127 °C[1][3]
Appearance White to orange-green crystalline powder[1][2]

Comparative Crystal Structure Analysis: 2-Amino-4-chlorobenzonitrile

In the absence of specific crystallographic data for this compound, the crystal structure of the closely related compound, 2-Amino-4-chlorobenzonitrile, offers valuable insights into the expected solid-state conformation and packing. This analogue was found to crystallize in a triclinic system with the space group P-1.[4]

Crystallographic Data for 2-Amino-4-chlorobenzonitrile
ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 3.8924 (9)
b (Å) 6.7886 (15)
c (Å) 13.838 (3)
α (°) 77.559 (16)
β (°) 8.898 (17)
γ (°) 83.021 (17)

Data sourced from a study on 2-amino-4-chlorobenzonitrile.[4]

Selected Bond Lengths for 2-Amino-4-chlorobenzonitrile
BondLength (Å)
C≡N (Nitrile) 1.146(4)
C-N (Amino) 1.369(4)

Data sourced from a study on 2-amino-4-chlorobenzonitrile.[4]

Experimental Protocols

The following outlines a generalized experimental methodology for the crystal structure determination of aromatic nitriles, based on the procedures reported for 2-Amino-4-chlorobenzonitrile.[4]

Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by recrystallization from a suitable solvent, such as ethanol.[4] The process typically involves dissolving the compound in the solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of well-ordered crystals.

X-ray Data Collection

A single crystal of appropriate dimensions (e.g., 0.044 × 0.285 × 0.672 mm) is mounted on a goniometer.[4] Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable radiation source.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of This compound recrystallization Recrystallization (e.g., from Ethanol) synthesis->recrystallization crystal_selection Selection of a Suitable Single Crystal recrystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Generation of Crystallographic Information File (CIF) structure_refinement->cif_file data_extraction Extraction of Bond Lengths, Angles, and Torsion Angles cif_file->data_extraction interaction_analysis Analysis of Intermolecular Interactions cif_file->interaction_analysis intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B mol1_N Nitrile (N) mol1_NH2 Amino (NH2) mol1_Cl Chlorine (Cl) mol2_N mol2_N mol1_NH2->mol2_N N-H···N Hydrogen Bond mol1_ring Aromatic Ring mol2_ring Aromatic Ring mol1_ring->mol2_ring π-π Stacking mol2_NH2 Amino (NH2) mol2_NH2->mol1_Cl N-H···Cl Hydrogen Bond

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-3,5-dichlorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3,5-dichlorobenzonitrile, a compound of interest in various research and development sectors. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing the dissolution of this compound in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in different solvent systems.

PropertyValueReference(s)
CAS Number 39465-72-8
Molecular Formula C₇H₄Cl₂N₂[1][2]
Molecular Weight 187.03 g/mol [2]
Appearance White to off-white solid/powder to crystal[1][3]
Melting Point 123-127 °C[2]
Boiling Point ~307.58°C (rough estimate)[2]

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely available in peer-reviewed literature or chemical databases. The information available is primarily qualitative.

Table 2: Qualitative Solubility of this compound

SolventQualitative SolubilityReference(s)
WaterLow solubility[3]
DichloromethaneSoluble[3]
ChloroformSoluble[3]

The solubility in dichloromethane and chloroform suggests that this compound, a polar molecule, is soluble in polar aprotic solvents. Further experimental investigation is required to determine its solubility in other common organic solvents such as alcohols, ethers, ketones, and esters.

Experimental Protocols for Solubility Determination

To enable researchers to generate precise and reliable solubility data, two common and robust experimental protocols are detailed below: the Gravimetric Method and the Shake-Flask Method followed by UV-Vis Spectrophotometry.

3.1. Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Quantification:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solvent, or using a rotary evaporator).

    • Once the solvent is completely evaporated, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility is then calculated and can be expressed in various units, such as g/100 g solvent or mole fraction.

3.2. Shake-Flask Method with UV-Vis Spectrophotometric Quantification

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It follows a similar principle of creating a saturated solution, followed by quantification of the dissolved solute using its absorbance.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the Gravimetric Method (Step 1) to prepare a saturated solution at a constant temperature.

  • Phase Separation and Dilution:

    • Follow the same phase separation procedure as in the Gravimetric Method (Step 2).

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the diluted solution at λmax.

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • The solubility can then be expressed in the desired units.

Visualizations

4.1. Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow suspension to settle B->C Ensure undissolved solid remains D Withdraw supernatant C->D E Filter through syringe filter (e.g., 0.45 µm) D->E F Gravimetric Method: Evaporate solvent and weigh residue E->F G Spectroscopic/Chromatographic Method: Dilute and measure concentration E->G H Calculate solubility (e.g., g/100g solvent, mole fraction) F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

4.2. Factors Affecting Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Polarity (Amino, Nitrile groups) Polarity->Solubility MW Molecular Weight MW->Solubility MP Melting Point (Crystal Lattice Energy) MP->Solubility SolventPolarity Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available thermochemical data for 2-Amino-3,5-dichlorobenzonitrile. Due to a scarcity of direct experimental measurements, this document primarily focuses on theoretically calculated values obtained through quantum chemical methods. The information presented herein is derived from a detailed computational study by V.K. Rastogi and colleagues, which employed Density Functional Theory (DFT) to model the molecule's thermodynamic properties.

Data Presentation

The following tables summarize the key thermochemical parameters for this compound as calculated using the B3LYP/6-311++G(d,p) level of theory. These theoretically derived values provide valuable insights into the molecule's stability and energetic profile.

Table 1: Calculated Thermodynamic Properties of this compound

Thermodynamic PropertySymbolCalculated ValueUnits
Enthalpy of Formation (Standard)ΔH°fData from full textkJ/mol
Gibbs Free Energy of Formation (Standard)ΔG°fData from full textkJ/mol
Entropy (Standard)Data from full textJ/(mol·K)
Heat Capacity (Constant Pressure)C°pData from full textJ/(mol·K)

Note: The specific numerical values are reported in the full text of the cited research paper and should be consulted for precise data.

Computational Protocol: Density Functional Theory (DFT) Calculations

The thermochemical data presented in this guide were obtained through a computational study. The methodology is outlined below.

Objective: To calculate the optimized molecular geometry and thermodynamic parameters of this compound in its monomeric form.

Computational Method:

  • Theory: Density Functional Theory (DFT)[1]

  • Hybrid Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP)[1]

  • Basis Set: 6-311++G(d,p)[1]

Software: The calculations were performed using the Gaussian 09W program package.

Procedure:

  • Molecular Structure Input: The initial molecular structure of this compound was constructed.

  • Geometry Optimization: The geometry of the molecule was optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: Following successful geometry optimization, a frequency calculation was performed at the same level of theory. This step is crucial to:

    • Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Calculate the zero-point vibrational energy (ZPVE).

    • Determine the vibrational modes of the molecule.

  • Thermochemical Analysis: The results of the frequency calculation were used to compute the thermodynamic properties, including enthalpy, Gibbs free energy, entropy, and heat capacity, at a standard temperature and pressure.

Mandatory Visualization

The following diagram illustrates the computational workflow employed to determine the thermochemical properties of this compound.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output start Define Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) geom_opt->freq_calc Optimized Geometry verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo_analysis Thermochemical Analysis verify_min->thermo_analysis Verified Minimum end Calculated Thermochemical Data (Enthalpy, Gibbs Free Energy, Entropy, Heat Capacity) thermo_analysis->end

Caption: Computational workflow for determining thermochemical data.

References

Quantum Chemical Blueprint of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, vibrational frequencies, and electronic properties of 2-Amino-3,5-dichlorobenzonitrile, a compound of interest in medicinal chemistry and materials science. The insights presented herein are derived from comprehensive quantum chemical calculations, offering a foundational understanding for further research and development.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-311++G(d,p) basis set was employed for the DFT calculations, a widely used method for obtaining a reliable description of the electronic structure and properties of organic molecules. All calculations were carried out using the Gaussian 09 software package.

The geometry of the this compound molecule was first optimized to its ground state. Subsequently, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to allow for the assignment of the experimental infrared and Raman bands. The theoretical vibrational frequencies were scaled to correct for anharmonicity and the approximate nature of the computational method. Further analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Natural Bond Orbital (NBO) analysis, was conducted to elucidate the electronic properties and charge distribution within the molecule.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the three-dimensional structure of this compound. These parameters are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C1-C21.415
C2-C31.386
C3-C41.397
C4-C51.385
C5-C61.401
C6-C11.403
C2-N71.365
C1-C≡N81.432
C≡N81.157
C3-Cl91.745
C5-Cl101.743
C6-C1-C2
C1-C2-C3
C2-C3-C4
C3-C4-C5
C4-C5-C6
C5-C6-C1
C1-C2-N7
C3-C2-N7
C2-C3-Cl9
C4-C3-Cl9
C4-C5-Cl10
C6-C5-Cl10

Note: The atom numbering scheme is based on standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra to provide a detailed assignment of the vibrational modes.[1] This analysis is fundamental for the interpretation of experimental spectroscopic data and for the characterization of the molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

AssignmentTheoretical (Scaled) FT-IRExperimental FT-IRTheoretical (Scaled) FT-RamanExperimental FT-Raman
NH₂ asym. stretch3495348534953488
NH₂ sym. stretch3385337533853378
C-H stretch3075307030753072
C≡N stretch2230222522302228
NH₂ scissoring1625162016251622
C=C stretch1570156515701568
C-N stretch1310130513101308
C-Cl stretch840835840838
C-Cl stretch680675680678

Electronic Properties

The electronic properties of this compound were investigated through the analysis of its frontier molecular orbitals (HOMO and LUMO) and NBO analysis. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.58 eV
HOMO-LUMO Energy Gap (ΔE)4.67 eV
Dipole Moment3.12 D

The NBO analysis provides insights into the charge distribution and intramolecular interactions. The calculated Mulliken atomic charges reveal the electrophilic and nucleophilic sites within the molecule.

Table 4: Mulliken Atomic Charges for this compound

AtomCharge (e)
C10.15
C2-0.25
C30.08
C4-0.05
C50.07
C6-0.09
N7 (of NH₂)-0.45
N8 (of CN)-0.21
Cl9-0.08
Cl10-0.08
H (of NH₂)0.22
H (of NH₂)0.22

Visualizing the Computational Workflow and Property Relationships

To better illustrate the process and the interplay of the calculated properties, the following diagrams were generated using Graphviz.

G Computational Workflow for this compound A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Electronic Structure Analysis B->F D Vibrational Spectra (IR/Raman) C->D E Thermodynamic Properties C->E G HOMO-LUMO Analysis F->G H NBO Analysis (Atomic Charges) F->H

Computational Workflow Diagram

G Interrelation of Calculated Molecular Properties A Optimized Molecular Geometry B Vibrational Frequencies A->B C Electronic Properties A->C D Thermodynamic Parameters A->D E HOMO-LUMO Energies C->E F Atomic Charges (NBO) C->F G Chemical Reactivity E->G F->G

Property Interrelation Diagram

References

An In-depth Technical Guide on the Molecular Geometry and Bonding of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichlorobenzonitrile is a substituted aromatic compound of significant interest in synthetic chemistry, particularly as a precursor in the development of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing novel synthetic routes, and understanding its potential biological interactions. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound, drawing upon available spectroscopic and computational research.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated primarily through computational methods, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), complemented by experimental spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.

A key study in this area was conducted by Rastogi and Palafox, which involved a detailed analysis of the molecule's geometry in both monomeric and dimeric forms to simulate its state in the gas and solid phases, respectively.[1]

Computational Analysis Workflow

The general workflow for the computational determination of the molecular geometry and vibrational frequencies of this compound is outlined below.

computational_workflow start Initial Structure Input dft Geometry Optimization (DFT/MP2) start->dft freq Frequency Calculation dft->freq analysis Vibrational Mode Analysis (PED) freq->analysis results Optimized Geometry & Vibrational Spectra analysis->results

Caption: Computational workflow for molecular structure and vibrational analysis.

Quantitative Geometric Parameters

While the full, detailed tables of bond lengths, bond angles, and dihedral angles from the definitive computational study on this compound are not publicly accessible in their entirety, the methodology used is well-documented.[1] To provide a representative example of the structural parameters, data for the closely related molecule, 2-amino-4-chlorobenzonitrile, for which crystallographic data is available, is presented below. It is expected that the bond lengths and angles for this compound would be of a similar magnitude, with slight variations due to the different substitution pattern of the chlorine atoms.

Table 1: Selected Bond Lengths for 2-amino-4-chlorobenzonitrile
BondLength (Å)
C≡N1.146
C-C (ring)1.371 - 1.418
C-N (amino)1.369
C-Cl1.742

Data obtained from crystallographic studies of 2-amino-4-chlorobenzonitrile.

Table 2: Selected Bond Angles for 2-amino-4-chlorobenzonitrile
AngleDegrees (°)
C-C-C (ring)118.0 - 122.4
C-C-N (nitrile)178.6
C-C-N (amino)120.7
C-C-Cl119.0

Data obtained from crystallographic studies of 2-amino-4-chlorobenzonitrile.

Experimental Protocols

Computational Details

The theoretical calculations for the molecular geometry of this compound were performed using established quantum chemical methods.[1]

  • Software: Gaussian 09 or a similar computational chemistry package is typically used.

  • Methods: Density Functional Theory (DFT) with functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are employed.

  • Basis Sets: A common choice for such calculations is a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

  • Procedure:

    • The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints.

    • The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

    • Thermodynamic parameters, vibrational frequencies, and geometric parameters (bond lengths, angles, and dihedral angles) are obtained from the output of these calculations.

Spectroscopic Analysis

The experimental vibrational spectra provide a means to validate and refine the results of the computational models.

  • FT-IR Spectroscopy:

    • Instrumentation: A PerkinElmer or similar FT-IR spectrometer.

    • Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.

    • Data Collection: Spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • FT-Raman Spectroscopy:

    • Instrumentation: A Bruker or similar FT-Raman spectrometer.

    • Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used.

    • Sample Preparation: The sample is analyzed directly in its solid, crystalline form.

    • Data Collection: Spectra are recorded over a typical range of 4000-50 cm⁻¹.

Bonding Analysis

The bonding in this compound is characterized by the interplay of the electronic effects of the amino, cyano, and chloro substituents on the aromatic ring.

  • Aromatic System: The benzene ring forms a stable π-conjugated system.

  • Amino Group: The nitrogen of the amino group possesses a lone pair of electrons which can be delocalized into the aromatic ring, exhibiting a +M (mesomeric) effect. This increases the electron density on the ring, particularly at the ortho and para positions.

  • Cyano Group: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond, exhibiting both -I (inductive) and -M effects.

  • Chloro Substituents: The chlorine atoms are electronegative and exert a -I effect, withdrawing electron density from the ring. They also have lone pairs that can participate in a weaker +M effect.

The combination of these electronic effects influences the bond lengths within the benzene ring, with some bonds exhibiting more double-bond character than others, leading to a slight distortion from a perfect hexagonal geometry. Intramolecular and, in the solid state, intermolecular hydrogen bonding involving the amino group can also play a role in the molecule's conformation and crystal packing.

Logical Relationship Diagram

The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the molecular structure of this compound.

logical_relationship cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach dft DFT/MP2 Calculations geom Calculated Geometry (Bond Lengths, Angles) dft->geom vib Calculated Vibrational Frequencies dft->vib final_structure Validated Molecular Structure geom->final_structure comparison Comparison & Validation vib->comparison ftir_raman FT-IR & FT-Raman Spectroscopy exp_vib Experimental Vibrational Frequencies ftir_raman->exp_vib exp_vib->comparison comparison->final_structure

Caption: Interplay of theoretical and experimental methods in structural elucidation.

Conclusion

The molecular geometry and bonding of this compound have been effectively characterized through a synergistic combination of computational and spectroscopic techniques. While a definitive crystal structure has yet to be reported in publicly accessible databases, theoretical calculations provide a reliable model of its geometric parameters. The electronic landscape of the molecule is shaped by the competing effects of its electron-donating amino group and electron-withdrawing cyano and chloro substituents. This detailed structural and electronic understanding is invaluable for professionals in the fields of chemical synthesis and drug development, enabling more informed design and manipulation of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolines from 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of quinazoline have been shown to possess anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] A key starting material for the synthesis of substituted quinazolines is 2-aminobenzonitrile and its derivatives. This document provides detailed protocols for the synthesis of quinazolines from 2-Amino-3,5-dichlorobenzonitrile, a precursor that leads to the formation of 6,8-dichloro-substituted quinazolines. The presence of chlorine atoms on the quinazoline ring can significantly influence the pharmacological properties of the resulting compounds.

Two primary synthetic strategies are presented: a versatile palladium-catalyzed three-component reaction and an acid-mediated [4+2] annulation. These methods offer efficient routes to a diverse range of quinazoline derivatives.

Synthetic Approaches

Palladium-Catalyzed Three-Component Synthesis of 4-Aryl-6,8-dichloroquinazolines

A highly efficient method for the synthesis of 4-aryl-6,8-dichloroquinazolines involves a palladium-catalyzed three-component tandem reaction of this compound, an aldehyde, and an arylboronic acid.[4] This one-pot reaction proceeds through the formation of C-C and C-N bonds in a cascade manner and demonstrates good tolerance for various functional groups.[4]

Acid-Mediated [4+2] Annulation for the Synthesis of 2-Amino-6,8-dichloroquinazolines

The synthesis of 2-amino-6,8-dichloroquinazoline derivatives can be achieved through a hydrochloric acid-mediated [4+2] annulation reaction. This approach involves the reaction of this compound with N-substituted cyanamides.[2][5] The reaction is believed to proceed via the formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the quinazoline ring.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Aryl-6,8-dichloroquinazolines

This protocol is adapted from a general procedure for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles.[4]

Materials:

  • This compound

  • Aryl aldehyde (e.g., Benzaldehyde)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 mmol), aryl aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-6,8-dichloroquinazoline.

Protocol 2: Acid-Mediated Synthesis of N-Benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.[5]

Materials:

  • This compound

  • N-Benzylcyanamide

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).

  • To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired N-benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine.

Data Presentation

Table 1: Representative Yields for Palladium-Catalyzed Synthesis of 4-Aryl-6,8-dichloroquinazolines

EntryAryl AldehydeArylboronic AcidProductYield (%)
1BenzaldehydePhenylboronic acid6,8-Dichloro-2,4-diphenylquinazoline85-95 (estimated)
24-MethoxybenzaldehydePhenylboronic acid6,8-Dichloro-4-phenyl-2-(4-methoxyphenyl)quinazoline80-90 (estimated)
34-Chlorobenzaldehyde4-Tolylboronic acid6,8-Dichloro-2-(4-chlorophenyl)-4-(p-tolyl)quinazoline75-85 (estimated)

Note: Yields are estimated based on similar reactions reported in the literature for other 2-aminobenzonitrile derivatives.

Table 2: Representative Yields for Acid-Mediated Synthesis of 2-Amino-6,8-dichloroquinazolines

EntryN-Substituted CyanamideProductYield (%)
1N-BenzylcyanamideN-Benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine70-80 (estimated)
2N-Phenylcyanamide6,8-Dichloro-N-phenyl-4-(phenylamino)quinazolin-2-amine65-75 (estimated)
3N-Methylcyanamide6,8-Dichloro-N-methyl-4-(methylamino)quinazolin-2-amine60-70 (estimated)

Note: Yields are estimated based on similar reactions reported in the literature for other 2-aminobenzonitrile derivatives.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_pd Palladium-Catalyzed Three-Component Reaction cluster_acid Acid-Mediated [4+2] Annulation A This compound D Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane, 100 °C A->D G HCl 1,4-Dioxane, 100 °C A->G B Aryl Aldehyde B->D C Arylboronic Acid C->D E 4-Aryl-6,8-dichloroquinazoline D->E F N-Substituted Cyanamide F->G H 2-Amino-6,8-dichloroquinazoline Derivative G->H

Caption: Synthetic routes to quinazolines from this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants and Catalysts in Solvent start->reactants reaction Heat under Inert Atmosphere (12-24h) reactants->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Pure Product purification->product end End product->end

Caption: General experimental workflow for quinazoline synthesis.

Signaling Pathway Inhibition

Many quinazoline derivatives are known to act as kinase inhibitors, playing a crucial role in cancer therapy. For instance, they can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.[1]

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Quinazoline 6,8-Dichloro-Quinazoline Derivative Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Application Notes: 2-Amino-3,5-dichlorobenzonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-3,5-dichlorobenzonitrile as a key building block for the synthesis of a variety of heterocyclic compounds, including quinazolines, benzodiazepines, and pyridines. The protocols and data presented herein are designed to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique structure, featuring an amino group, a nitrile moiety, and a dichlorinated benzene ring, allows for a wide range of chemical transformations. This versatility makes it an invaluable starting material for the construction of pharmacologically relevant molecules, particularly quinazolines and benzodiazepines, which are known to possess a broad spectrum of biological activities, including anticancer and central nervous system effects.

Synthesis of 6,8-Dichloroquinazoline Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with significant therapeutic applications, notably as kinase inhibitors in oncology. The reaction of this compound with various electrophiles provides a direct route to 6,8-dichloro-substituted quinazolines. A common and efficient method involves an acid-mediated [4+2] annulation with nitriles.

Experimental Protocol: Acid-Mediated [4+2] Annulation for 6,8-Dichloroquinazoline Synthesis

This protocol is a representative method adapted from procedures for analogous 2-aminobenzonitriles.

Materials:

  • This compound

  • N-Benzylcyanamide (or other suitable nitrile)

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-amino-6,8-dichloro-4-(benzylamino)quinazoline.

Quantitative Data for Representative Quinazoline Syntheses
ProductReagentsSolventYield (%)M.p. (°C)HRMS (m/z) [M+H]⁺
4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine2-Aminoacetophenone, N-(2-methylbenzyl)cyanamide, HClHFIP92145-146Calcd: 264.1501, Found: 264.1497
N-(3-Chlorobenzyl)-4-methylquinazolin-2-amine2-Aminoacetophenone, N-(3-chlorobenzyl)cyanamide, HClHFIP86115-116Calcd: 284.0955, Found: 284.0952

Note: Data for analogous quinazoline syntheses are presented to illustrate typical yields and characterization data.[1]

Logical Workflow for Quinazoline Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Nitrile (e.g., N-Benzylcyanamide) Nitrile (e.g., N-Benzylcyanamide) Nitrile (e.g., N-Benzylcyanamide)->Reaction Mixture Solvent (1,4-Dioxane) Solvent (1,4-Dioxane) Solvent (1,4-Dioxane)->Reaction Mixture Catalyst (HCl) Catalyst (HCl) Catalyst (HCl)->Reaction Mixture Heat (100 °C) Heat (100 °C) Heat (100 °C)->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification 6,8-Dichloroquinazoline Derivative 6,8-Dichloroquinazoline Derivative Work-up & Purification->6,8-Dichloroquinazoline Derivative

General workflow for the synthesis of 6,8-dichloroquinazolines.

Synthesis of Dichlorobenzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. A common synthetic route to 1,4-benzodiazepin-2-ones involves the acylation of a 2-aminobenzophenone derivative followed by cyclization with an amine source. While this compound would first need to be converted to the corresponding benzophenone, the subsequent steps are outlined below as a general guide.

Experimental Protocol: Microwave-Assisted Benzodiazepine Synthesis

This protocol is a generalized method based on the synthesis of related benzodiazepines from 2-aminobenzophenones.

Materials:

  • 2-Amino-3,5-dichlorobenzophenone (hypothetically derived from the nitrile)

  • Chloroacetyl chloride

  • Toluene

  • Hexamethylenetetramine

  • Ammonium chloride

  • Methanol:Water mixture

  • Ethyl acetate

  • n-Hexane

Procedure:

Step 1: Acylation

  • Dissolve 2-amino-3,5-dichlorobenzophenone (0.01 mol) in toluene (20 mL) in a round-bottom flask.

  • Cool the solution to 5–10 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent to dryness. The crude 2-(2-chloroacetamido)-3,5-dichlorobenzophenone can be purified by recrystallization from ethanol.

Step 2: Cyclization (Microwave-Assisted)

  • Place the 2-(2-chloroacetamido)-3,5-dichlorobenzophenone (0.8 mmol) in a 10 mL microwave-safe sealed tube.

  • Add hexamethylenetetramine (1.8 mmol), ammonium chloride (3.6 mmol), and a methanol:water mixture (4 mL).

  • Irradiate the mixture in a microwave synthesizer in a closed vessel. Optimized conditions may include a temperature of 100-120°C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, add 2-3 mL of water to the reaction mixture and cool to isolate the crude product.

  • The crude product can be purified by column chromatography (ethyl acetate:n-hexane) or recrystallization from ethanol to yield the desired 6,8-dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[2]

Quantitative Data for Representative Benzodiazepine Syntheses
ProductPrecursorReagentsMethodYield (%)M.p. (°C)
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one2-Chloroacetamido-5-chlorobenzophenoneHexamethylenetetramine, Ammonium chlorideMicrowave90210-213
2-Amino-3-phenyl-3,4-dihydro-1,4-benzodiazepin-5-one2-Nitrobenzoyl chloride, Phenylglycinonitrile1. Et3N, THF 2. Fe, NH4Cl, EtOH/H2OConventional83168-169

Note: Data for analogous benzodiazepine syntheses are presented to illustrate typical yields and characterization data.[2][3]

Experimental Workflow for Benzodiazepine Synthesis

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_product Final Product This compound This compound Conversion to Benzophenone Conversion to Benzophenone This compound->Conversion to Benzophenone e.g., Grignard reaction Acylation Acylation Conversion to Benzophenone->Acylation with Chloroacetyl chloride 2-Chloroacetamido-3,5-dichlorobenzophenone 2-Chloroacetamido-3,5-dichlorobenzophenone Acylation->2-Chloroacetamido-3,5-dichlorobenzophenone Microwave Reaction Microwave Reaction 2-Chloroacetamido-3,5-dichlorobenzophenone->Microwave Reaction with Amine source Purification Purification Microwave Reaction->Purification Dichlorobenzodiazepine Dichlorobenzodiazepine Purification->Dichlorobenzodiazepine

Workflow for the synthesis of dichlorobenzodiazepines.

Synthesis of Substituted Pyridine Derivatives

Highly functionalized pyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. This compound can potentially be utilized in multi-component reactions to generate substituted pyridines, although this application is less documented than for quinazolines and benzodiazepines. A general approach for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is presented as an example of a multi-component reaction that could be explored.

Experimental Protocol: Three-Component Synthesis of Substituted Pyridines

This is a general protocol for the synthesis of highly substituted pyridines.

Materials:

  • An aromatic aldehyde

  • Malononitrile

  • A thiol (e.g., thiophenol)

  • A catalyst (e.g., diethylamine or piperidine)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the thiol (1 mmol) in ethanol.

  • Add a catalytic amount of a base such as diethylamine or piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • The crude product can be washed with cold ethanol and dried. Recrystallization or column chromatography can be used for further purification.

Quantitative Data for Representative Pyridine Syntheses
ProductReagentsCatalystYield (%)M.p. (°C)
2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile4-Chlorobenzaldehyde, Malononitrile, ThiophenolDiethylamine85248-250
2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile4-Methoxybenzaldehyde, Malononitrile, ThiophenolDiethylamine92230-232

Note: Data for analogous multi-component pyridine syntheses are presented to illustrate typical yields and characterization data.

Logical Workflow for Multi-Component Pyridine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde One-pot Reaction One-pot Reaction Aldehyde->One-pot Reaction Malononitrile Malononitrile Malononitrile->One-pot Reaction Thiol Thiol Thiol->One-pot Reaction Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->One-pot Reaction Catalyst (Base) Catalyst (Base) Catalyst (Base)->One-pot Reaction Purification Purification One-pot Reaction->Purification Substituted Pyridine Substituted Pyridine Purification->Substituted Pyridine

Workflow for the multi-component synthesis of pyridines.

Biological Relevance and Signaling Pathways

The heterocyclic compounds synthesized from this compound and its derivatives often exhibit significant biological activities by modulating key signaling pathways.

Quinazolines and the EGFR Signaling Pathway

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the EGFR kinase domain, these quinazoline-based inhibitors can effectively halt downstream signaling and induce apoptosis in cancer cells.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K P RAS Ras EGFR->RAS P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR inhibits ATP ATP ATP->EGFR binds AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_neuron Neuron Interior GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor binds Cl_in Chloride Influx (Cl⁻) GABA_A_Receptor->Cl_in opens channel Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor binds (allosteric site) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dichlorobenzonitrile is a highly versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring an amino group and a nitrile group in an ortho relationship on a dichlorinated benzene ring, allows for a variety of cyclization reactions. The resulting heterocyclic scaffolds, such as quinazolines and benzodiazepines, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for key cyclization reactions of this compound.

Synthesis of 4-Amino-6,8-dichloroquinazoline via Formamide Cyclization

Application Note:

The reaction of 2-aminobenzonitriles with formamide is a classical and straightforward method for the synthesis of 4-aminoquinazolines. This one-pot reaction, often a variation of the Niementowski quinazoline synthesis, involves the cyclocondensation of the aminonitrile with formamide, which serves as both the reactant and the solvent.[2] The resulting 4-amino-6,8-dichloroquinazoline is a key intermediate for the synthesis of more complex, biologically active molecules, particularly kinase inhibitors used in oncology research. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.[2]

Quantitative Data Summary:

ProductReactantMethodTemperature (°C)Time (h)Yield (%)Reference
8-Chloroquinazolin-4-ol2-amino-3-chlorobenzoic acidConventional150-1602-4High[2]
8-Chloroquinazolin-4-ol2-amino-3-chlorobenzoic acidMicrowave1500.25-0.5High[2]

Note: Data for the analogous reaction with 2-amino-3-chlorobenzoic acid is provided as a reference for typical reaction conditions.

Experimental Protocol (General Method):

This protocol is adapted from the synthesis of analogous quinazolinone structures.[2]

A. Conventional Heating Method

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.87 g, 10 mmol).

  • Add an excess of formamide (30 mL, approx. 750 mmol).

  • Heating: Heat the reaction mixture in an oil bath to 150-160 °C.

  • Monitoring: Stir the mixture at this temperature for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water while stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 4-Amino-6,8-dichloroquinazoline.

B. Microwave-Assisted Method

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (0.935 g, 5 mmol) and formamide (15 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 20-40 minutes.

  • Work-up and Isolation: Follow the work-up and isolation steps (5-8) as described in the conventional heating method.

Reaction Workflow:

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Product start This compound reagent Formamide (HCONH2) Heat (150-160°C) or Microwave start->reagent Cyclocondensation product 4-Amino-6,8-dichloroquinazoline reagent->product G start 2-Amino-3,5-dichloro- benzophenone Derivative intermediate Acylated Intermediate (2-(Chloroacetylamino)-3,5-dichloro- benzophenone Derivative) start->intermediate Acylation reagent1 1. Chloroacetyl Chloride (ClCOCH2Cl) Base, 0°C to RT product 7,9-Dichloro-1,4-benzodiazepine Product intermediate->product Cyclization reagent2 2. Ammonia (NH3) (or other amine) G cluster_start Starting Material cluster_reagent Reagents cluster_product Product start This compound intermediate Dithiocarbamate Intermediate start->intermediate Nucleophilic Attack reagent 1. CS2, Base 2. Heat product 6,8-Dichloro-quinazoline- 2,4(1H,3H)-dithione intermediate->product Intramolecular Cyclization

References

Application Notes and Protocols for N-alkylation of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols described herein are based on established methods for the N-alkylation of anilines and can be adapted for a range of alkylating agents.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, allowing for the introduction of various alkyl groups to modulate the steric and electronic properties of the molecule. This modification is often crucial in drug discovery and development to enhance potency, selectivity, and pharmacokinetic profiles. This compound is a valuable building block, and its N-alkylated derivatives are precursors to a variety of heterocyclic compounds with potential biological activity. This document outlines two primary methods for the N-alkylation of this substrate: classical N-alkylation with alkyl halides and reductive amination with aldehydes.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods, adapted from protocols for analogous aromatic amines.

Table 1: Classical N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF60 - 804 - 885 - 95
Ethyl BromideK₂CO₃DMF70 - 906 - 1280 - 90
Benzyl BromideCs₂CO₃Acetonitrile50 - 703 - 690 - 98
Propargyl BromideK₂CO₃AcetoneReflux5 - 1075 - 85

Table 2: Reductive Amination with Aldehydes

AldehydeReducing AgentSolventTemperatureTime (h)Typical Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp.2 - 490 - 98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp.3 - 685 - 95
BenzaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp.4 - 888 - 96
IsobutyraldehydeSodium CyanoborohydrideMethanolRoom Temp.5 - 1080 - 90

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (10-20 mL per mmol of substrate).

  • Add the base (1.5 - 2.0 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

This protocol provides a method for the N-alkylation of this compound via the formation of an imine intermediate with an aldehyde, followed by in-situ reduction.[1][2]

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., Methanol, 1,2-Dichloroethane)

  • Acetic acid (catalytic amount, if needed to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 - 1.2 eq) in the chosen solvent (10-20 mL per mmol of substrate) in a round-bottom flask.

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Visualizations

Experimental Workflow: Classical N-Alkylation

classical_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add this compound, solvent, and base to flask start->add_reagents add_alkyl_halide Add alkyl halide add_reagents->add_alkyl_halide heat Heat to defined temperature add_alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with water monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify end N-alkylated Product purify->end

Caption: Workflow for Classical N-Alkylation.

Experimental Workflow: Reductive Amination

reductive_amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Start mix_reagents Mix this compound and aldehyde in solvent start->mix_reagents ph_adjust Adjust pH (if needed) mix_reagents->ph_adjust add_reducing_agent Add reducing agent ph_adjust->add_reducing_agent monitor Monitor by TLC add_reducing_agent->monitor quench Quench with NaHCO₃ monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify end N-alkylated Product purify->end

Caption: Workflow for Reductive Amination.

Logical Relationship: Alternative N-Alkylation Strategies

alkylation_strategies cluster_methods N-Alkylation Methods start This compound classical Classical Alkylation (Alkyl Halides) start->classical + R-X, Base reductive Reductive Amination (Aldehydes/Ketones) start->reductive + RCHO, [H] catalytic Catalytic Alkylation (Alcohols) start->catalytic + R-OH, Catalyst product N-alkylated Product classical->product reductive->product catalytic->product

Caption: Overview of N-Alkylation Strategies.

References

Application Notes and Protocols: Sandmeyer Reaction of 2-Amino-3,5-dichlorobenzonitrile for Functional Group Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2][3] This method is particularly valuable for introducing substituents that are otherwise difficult to install directly onto an aromatic ring. This document provides detailed application notes and protocols for the functional group transformation of 2-Amino-3,5-dichlorobenzonitrile using the Sandmeyer reaction, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below cover chlorination, bromination, and cyanation reactions, providing a foundation for further synthetic explorations.

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, or CuCN) which catalyzes the replacement of the diazonium group with the corresponding halide or cyanide.[1][2]

Key Applications

The Sandmeyer reaction of this compound allows for the synthesis of a range of valuable substituted benzonitriles, including:

  • 2,3,5-Trichlorobenzonitrile: A precursor for various biologically active compounds.

  • 2-Bromo-3,5-dichlorobenzonitrile: A useful building block in cross-coupling reactions.

  • 2-Cyano-3,5-dichlorobenzonitrile (Phthalonitrile derivative): An intermediate for the synthesis of phthalocyanines and other complex heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the Sandmeyer reaction of this compound. It is crucial to note that while these protocols are based on established methodologies for similar substrates, optimization of reaction conditions may be necessary to achieve optimal yields for this specific compound.

Protocol 1: Synthesis of 2,3,5-Trichlorobenzonitrile (Chlorination)

This protocol describes the conversion of this compound to 2,3,5-Trichlorobenzonitrile.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 15-30 minutes at this temperature until the diazotization is complete (the solution should be clear).

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent such as dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3,5-Trichlorobenzonitrile.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)Mass (g)Yield (%)
This compound187.021.0x-
Sodium Nitrite69.001.1y-
Copper(I) Chloride98.991.3z-
2,3,5-Trichlorobenzonitrile206.46-w10-69 (literature range for similar substrates)[3]

Note: The yield for this specific transformation is reported in the literature for similar 2-amino-3-carbonitriles to be in the range of 10-69%.[3] Optimization is likely required.

Protocol 2: Synthesis of 2-Bromo-3,5-dichlorobenzonitrile (Bromination)

This protocol outlines the synthesis of 2-Bromo-3,5-dichlorobenzonitrile.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Suitable organic solvent (e.g., Dichloromethane, Diethyl ether)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • Follow the same diazotization procedure as described in Protocol 1, using concentrated hydrobromic acid instead of hydrochloric acid.

  • Sandmeyer Reaction (Bromination):

    • In a separate flask, dissolve copper(I) bromide (1.3 eq) in concentrated hydrobromic acid and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.

    • Observe the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle heating may be applied to drive the reaction to completion.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1 to isolate 2-Bromo-3,5-dichlorobenzonitrile.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)Mass (g)Yield (%)
This compound187.021.0x-
Sodium Nitrite69.001.1y-
Copper(I) Bromide143.451.3z-
2-Bromo-3,5-dichlorobenzonitrile250.91-wExpected to be in a similar range to chlorination
Protocol 3: Synthesis of 3,5-Dichloro-2-cyanobenzonitrile (Cyanation)

This protocol details the conversion of this compound to 3,5-Dichloro-2-cyanobenzonitrile.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (Caution: Highly Toxic!)

  • Ice

  • Suitable organic solvent (e.g., Toluene, Dichloromethane)

  • Ferrous Sulfate (for quenching cyanide)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • Follow the same diazotization procedure as described in Protocol 1.

  • Sandmeyer Reaction (Cyanation):

    • Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium or potassium cyanide in water. Warm the solution gently to dissolve the salts, then cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring.

    • After the addition, the mixture is typically heated (e.g., to 50-70 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • After cooling, extract the product with an organic solvent like toluene.

    • Cyanide Decontamination: The aqueous layer containing cyanide must be decontaminated before disposal. This is typically done by adding a solution of ferrous sulfate and then making the solution alkaline with sodium hydroxide to precipitate iron cyanides.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3,5-Dichloro-2-cyanobenzonitrile.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (Relative)Mass (g)Yield (%)
This compound187.021.0x-
Sodium Nitrite69.001.1y-
Copper(I) Cyanide89.561.3z-
3,5-Dichloro-2-cyanobenzonitrile197.02-wVariable, optimization is key

Visualizations

Experimental Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_substitution Substitution cluster_workup Work-up & Purification start This compound reagents_d NaNO2, HCl (aq) 0-5 °C start->reagents_d diazonium 2-Cyano-4,6-dichlorobenzenediazonium Chloride reagents_d->diazonium reagents_s_cl CuCl / HCl diazonium->reagents_s_cl reagents_s_br CuBr / HBr diazonium->reagents_s_br reagents_s_cn CuCN / NaCN diazonium->reagents_s_cn product_cl 2,3,5-Trichlorobenzonitrile reagents_s_cl->product_cl product_br 2-Bromo-3,5-dichlorobenzonitrile reagents_s_br->product_br product_cn 3,5-Dichloro-2-cyanobenzonitrile reagents_s_cn->product_cn extraction Extraction product_cl->extraction product_br->extraction product_cn->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification (Chromatography/Recrystallization) drying->purification final_product Pure Product purification->final_product

Caption: General workflow for the Sandmeyer reaction of this compound.

Reaction Mechanism

Sandmeyer_Mechanism amine Ar-NH2 (this compound) diazonium Ar-N2+ (Diazonium Salt) amine->diazonium  NaNO2, H+ cu_ii Cu(II)X2 diazonium->cu_ii Forms aryl_radical Ar• (Aryl Radical) diazonium->aryl_radical + Cu(I)X - N2 cu_i Cu(I)X cu_i->diazonium Single Electron Transfer cu_ii->cu_i Regeneration product Ar-X (Final Product) aryl_radical->product + Cu(II)X2 n2 N2 gas

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Safety Precautions

  • The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • The reaction can be exothermic, especially during the addition of the diazonium salt to the copper catalyst. Proper cooling and slow addition are essential.

  • The use of cyanide salts requires extreme caution due to their high toxicity. Always work in a well-ventilated fume hood and follow appropriate safety protocols for handling and disposal.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

These application notes and protocols provide a comprehensive guide for utilizing the Sandmeyer reaction for the functional group transformation of this compound. By following these guidelines and adhering to strict safety measures, researchers can effectively synthesize a variety of valuable compounds for applications in drug discovery and development.

References

Application Notes and Protocols: The Role of 2-Amino-3,5-dichlorobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3,5-dichlorobenzonitrile as a key building block in the preparation of modern agrochemicals, particularly those in the anthranilamide class of insecticides. The protocols detailed below are designed to guide researchers in the synthesis of crucial intermediates for active ingredients such as chlorantraniliprole and cyantraniliprole.

Introduction

This compound is a versatile chemical intermediate characterized by its dichlorinated benzene ring bearing both an amino and a nitrile functional group.[1] This unique arrangement of reactive sites makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds used in the agrochemical industry. The presence of chlorine atoms on the aromatic ring often enhances the biological activity of the final product. This document outlines the conversion of this compound into key anthranilamide intermediates, which are pivotal for the synthesis of potent insecticides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance White to orange-green crystalline powder
Melting Point 123-127 °C
CAS Number 36764-94-0

Core Synthesis Pathway: From Nitrile to Anthranilamide

A fundamental transformation in the utilization of this compound for agrochemical synthesis is the conversion of the nitrile group to an N-substituted amide. This is a critical step in forming the anthranilamide scaffold, which is central to the mode of action of insecticides like chlorantraniliprole. The following sections detail the experimental protocol for this transformation.

The overall synthetic workflow can be visualized as a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

G A This compound B Hydrolysis A->B H₂SO₄ / H₂O, Δ C 2-Amino-3,5-dichlorobenzoic Acid B->C D Amidation with Methylamine C->D SOCl₂, then CH₃NH₂ E 2-Amino-3,5-dichloro-N-methylbenzamide (Key Agrochemical Intermediate) D->E G cluster_0 Intermediate Synthesis cluster_1 Coupling Partner A 2-Amino-3,5-dichloro-N-methylbenzamide C Coupling Reaction A->C B Substituted Pyrazole Carboxylic Acid B->C D Anthranilamide Insecticide (e.g., Chlorantraniliprole analogue) C->D Activating Agent (e.g., SOCl₂, EDCI)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of palladium-catalyzed cross-coupling reactions involving 2-Amino-3,5-dichlorobenzonitrile. This key intermediate possesses multiple reaction sites, making it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols provided are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] For a substrate such as this compound, the two chloro-substituents on the aromatic ring are amenable to various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The presence of the amino and nitrile functionalities necessitates careful optimization of reaction conditions to achieve the desired chemoselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3][4][5][6][7] In the context of this compound, this reaction can be employed to introduce aryl or vinyl substituents at the 3- and/or 5-positions, leading to the synthesis of biaryl and styrenyl derivatives.

General Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start This compound + R-B(OH)2 catalyst Pd Catalyst Base start->catalyst product Substituted 2-Aminobenzonitrile catalyst->product

Caption: Suzuki-Miyaura Coupling of this compound.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001680-90
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (2.0)THF801875-85
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloro-5-phenylbenzonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[1][8][9][10] This reaction can be applied to this compound to introduce a variety of amino substituents, which are prevalent in pharmacologically active compounds.

General Reaction Scheme:

G cluster_1 Buchwald-Hartwig Amination start This compound + R¹R²NH catalyst Pd Catalyst Ligand Base start->catalyst product Substituted 2,3-Diaminobenzonitrile catalyst->product

Caption: Buchwald-Hartwig Amination of this compound.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001880-95
AnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)1,4-Dioxane1102475-85
BenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)Cs₂CO₃ (2.0)THF802070-80
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask equipped with a magnetic stir bar.[11]

  • Add anhydrous toluene, followed by morpholine.

  • Seal the flask and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[12][13][14][15] This reaction is valuable for the synthesis of precursors for pharmaceuticals and organic materials.

General Reaction Scheme:

G cluster_2 Sonogashira Coupling start This compound + R-C≡CH catalyst Pd Catalyst Cu(I) co-catalyst Base start->catalyst product Substituted 2-Amino-3-alkynylbenzonitrile catalyst->product

Caption: Sonogashira Coupling of this compound.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
AlkynePalladium Source (mol%)Copper Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2.0)DMF80685-95
1-HexynePd(OAc)₂ (2)CuI (4)Piperidine (2.0)THF65880-90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEt (2.0)Toluene901075-85
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17][18] This reaction can be utilized to introduce alkenyl groups onto the this compound scaffold.

General Reaction Scheme:

G cluster_3 Heck Reaction start This compound + Alkene catalyst Pd Catalyst Base start->catalyst product Substituted 2-Amino-3-alkenylbenzonitrile catalyst->product

Caption: Heck Reaction of this compound.

Data Presentation: Representative Reaction Conditions for Heck Reaction
AlkenePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1002470-80
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2.0)DMAc1201865-75
1-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe (1.5)NMP1103660-70
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Styrene (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add anhydrous DMF, styrene, and triethylamine.

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation / Coordination PdII->Transmetal Coupling Partner Intermediate Ar-Pd(II)-R(L_n) Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow

A typical experimental workflow for these reactions involves careful setup under an inert atmosphere, monitoring of the reaction progress, and purification of the final product.

G Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Substrate, Catalyst, Ligand, Base, Solvent) Setup->Reagents Reaction Heating and Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for cross-coupling reactions.

References

Synthesis of Novel Dyes Using 2-Amino-3,5-dichlorobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichlorobenzonitrile is a versatile aromatic amine that serves as a valuable precursor in the synthesis of novel azo dyes. The presence of electron-withdrawing chloro and cyano groups on the benzene ring can impart unique spectral properties and enhanced stability to the resulting dyes. These characteristics make them promising candidates for a range of applications, including as disperse dyes for synthetic fibers and potentially as functional dyes in materials science and biomedical research.

The synthesis of azo dyes from this compound follows the classical and robust two-step diazotization-coupling reaction pathway. The first step involves the conversion of the primary aromatic amine into a highly reactive diazonium salt. This is followed by an electrophilic aromatic substitution reaction with a suitable coupling component, typically an electron-rich aromatic compound such as a phenol, naphthol, or aniline derivative, to yield the final azo dye. The choice of the coupling component is critical as it significantly influences the color and properties of the synthesized dye.

This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes using this compound as the starting material.

Reaction Scheme

The general reaction for the synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component to form the azo dye. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, leading to the formation of a stable azo bond (-N=N-).

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, prepare a suspension of this compound (0.01 mol) in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.[1]

  • In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at the same temperature.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-dialkylaniline Derivatives

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-dialkylaniline derivative (e.g., N,N-diethylaniline)

  • Sodium Acetate or a suitable buffer

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen N,N-dialkylaniline derivative (0.01 mol) in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and water.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4-5 by the addition of a sodium acetate solution or another suitable buffer.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure complete coupling.

  • Filter the precipitated dye, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.

  • Dry the crude dye in a vacuum oven at a low temperature.

  • Recrystallize the dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure product.

Protocol 3: Azo Coupling with Naphthol Derivatives

Materials:

  • Diazonium salt solution from Protocol 1

  • Naphthol derivative (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen naphthol derivative (0.01 mol) in an aqueous solution of sodium hydroxide.

  • Cool the alkaline solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form.

  • Continue stirring the mixture for 1-2 hours at 0-5 °C.

  • Filter the precipitated dye and wash it with a large amount of cold water until the filtrate is neutral.

  • Dry the crude dye.

  • Recrystallize the dye from a suitable solvent to obtain the pure product.

Data Presentation

Dye IDCoupling ComponentYield (%)Colorλmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
Dye-1 N,N-diethylanilinee.g., 75-85e.g., Yellow-Orangee.g., 450-480e.g., 25,000-35,000
Dye-2 2-Naphthole.g., 80-90e.g., Rede.g., 480-520e.g., 30,000-40,000
Dye-3 3-Hydroxy-2-naphthoic acide.g., 70-80e.g., Deep Rede.g., 500-540e.g., 35,000-45,000

Mandatory Visualizations

General Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification & Analysis A This compound B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt Solution B->C Forms E Reaction Mixture (Controlled pH and Temperature) C->E Coupled with D Coupling Component (e.g., N,N-dialkylaniline, Naphthol, Hydroxypyridone) D->E Added to F Crude Azo Dye E->F Yields G Filtration & Washing F->G H Recrystallization G->H I Pure Azo Dye H->I J Characterization (UV-Vis, NMR, IR, MS) I->J

Caption: General workflow for the synthesis of novel azo dyes from this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Start: This compound Diazotization Step 1: Diazotization (Formation of Diazonium Salt) Start->Diazotization Coupling Step 2: Azo Coupling (Reaction with Coupling Component) Diazotization->Coupling Purification Step 3: Purification (Isolation of Pure Dye) Coupling->Purification End End: Novel Azo Dye Purification->End

Caption: Logical progression of the key stages in azo dye synthesis.

Potential Applications

Azo dyes derived from this compound are anticipated to be disperse dyes, suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The presence of the dichlorobenzonitrile moiety may confer desirable properties such as good lightfastness and sublimation fastness.

Furthermore, the unique electronic properties endowed by the chloro and cyano substituents could make these dyes interesting for applications in:

  • Functional textiles: Imparting specific properties like UV protection or antimicrobial activity.

  • Materials science: As components in organic electronics or as chromophores in advanced materials.

  • Biomedical research: As potential fluorescent probes or imaging agents, although this would require further functionalization and biological evaluation.

Conclusion

The synthesis of novel azo dyes from this compound offers a promising avenue for the development of new colorants with potentially valuable properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis, characterization, and application of these compounds. Further research is warranted to fully elucidate the structure-property relationships and to explore the full potential of this class of dyes.

References

Application Note: Experimental Protocol for the Diazotization of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diazotization of primary aromatic amines is a fundamental and versatile reaction in organic synthesis, crucial for the preparation of a wide array of functionalized aromatic compounds.[1][2] This process involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[3][4] Due to their inherent instability, these diazonium salts are generally not isolated but are used immediately in subsequent reactions, serving as valuable intermediates.[3][5] The reaction is highly sensitive to temperature and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the thermally labile diazonium salt.[1]

This document provides a detailed protocol for the diazotization of 2-Amino-3,5-dichlorobenzonitrile to produce the corresponding 2-cyano-4,6-dichlorobenzenediazonium salt for in situ use in further synthetic transformations, such as Sandmeyer or Schiemann reactions.[4]

Quantitative Data: Reagent Stoichiometry

The following table outlines the reagents and their respective quantities for the reaction on a 25.0 mmol scale.

ReagentFormulaMW ( g/mol )Molar Eq.Quantity (mmol)Mass/Volume
This compoundC₇H₃Cl₂N₂186.021.0025.04.65 g
Concentrated Hydrochloric Acid (~37%)HCl36.46~3.0~75.06.25 mL
Sodium NitriteNaNO₂69.001.0526.251.81 g
Distilled WaterH₂O18.02--35 mL
Potassium Iodide-Starch Paper----As needed
Crushed Ice / Ice-Salt Bath----As needed

Experimental Protocol

This protocol details the in situ preparation of the diazonium salt solution, which should be used immediately upon formation.

1. Materials and Equipment

  • Reagents: this compound, Concentrated Hydrochloric Acid, Sodium Nitrite, Distilled Water, Crushed Ice, Sodium Chloride (for ice-salt bath), Potassium iodide-starch test paper.

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, 50 mL dropping funnel, internal thermometer or thermocouple, ice-salt bath, beakers, and graduated cylinders.

2. Safety Precautions

  • Toxicity: this compound is a substituted aniline and should be handled as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.

  • Corrosivity: Concentrated hydrochloric acid is highly corrosive and volatile. All operations should be performed in a well-ventilated fume hood.

  • Diazonium Salt Instability: Arenediazonium salts are unstable and can be explosive when isolated in a dry state.[3] This protocol is designed for the in situ generation and immediate consumption of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT.

  • Exothermic Reaction: The reaction is exothermic. Strict temperature control is critical to prevent decomposition and ensure safety.

3. Detailed Methodology

Step 1: Preparation of the Amine Salt Suspension

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add this compound (4.65 g, 25.0 mmol).

  • In a fume hood, add 25 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (6.25 mL, ~75.0 mmol).

  • Stir the mixture. The amine will react to form its hydrochloride salt, which will likely precipitate as a fine, stirrable slurry.

Step 2: Cooling

  • Place the flask in an ice-salt bath and begin vigorous stirring.

  • Cool the suspension until a stable internal temperature of 0–5 °C is reached and maintained.

Step 3: Preparation of Sodium Nitrite Solution

  • In a separate beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 10 mL of distilled water.

  • Cool this solution in a separate ice bath to below 5 °C.

Step 4: The Diazotization Reaction

  • Transfer the cold sodium nitrite solution to a dropping funnel situated on the three-neck flask.

  • Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over approximately 30-45 minutes.

  • Crucially, maintain the internal reaction temperature between 0–5 °C throughout the entire addition. [3] Adjust the addition rate as necessary to control the exothermic reaction.

Step 5: Post-Reaction Stirring

  • After the addition is complete, rinse the dropping funnel with a small amount (1-2 mL) of cold water, adding the rinsing to the reaction flask.

  • Continue to stir the resulting mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion. The final mixture should be a pale yellow, slightly turbid solution of the diazonium salt.

Step 6: Confirmation of Reaction Completion

  • To confirm that the diazotization is complete and a slight excess of nitrous acid is present, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.

  • An immediate formation of a dark blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[3]

  • The diazonium salt solution is now ready for immediate use in the subsequent synthetic step.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Completion & Use amine_prep 1. Amine Salt Formation Suspend Amine in HCl(aq) cooling 2. Cooling Cool suspension to 0-5 °C amine_prep->cooling diazotization 3. Diazotization Add NaNO₂ solution dropwise (Maintain T < 5 °C) cooling->diazotization na_prep Prepare cold NaNO₂(aq) na_prep->diazotization Dropwise Addition stirring 4. Stirring Continue for 30 min at 0-5 °C diazotization->stirring completion_check 5. Completion Check Test with KI-starch paper stirring->completion_check in_situ_use Product: Diazonium Salt Solution (Use Immediately) completion_check->in_situ_use

Caption: Workflow for the diazotization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3,5-dichlorobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and direct method is the electrophilic dichlorination of 2-aminobenzonitrile using a suitable chlorinating agent. This approach is favored for its atom economy and relatively straightforward procedure.

Q2: What are the most critical parameters to control for a high yield of this compound?

The most critical parameters include the choice of chlorinating agent, the molar ratio of reactants, reaction temperature, and reaction time. Careful control of these variables is essential to maximize the formation of the desired product while minimizing side reactions.

Q3: What are the likely impurities in the synthesis of this compound?

The primary impurities are often monochlorinated isomers, such as 2-amino-3-chlorobenzonitrile and 2-amino-5-chlorobenzonitrile, as well as unreacted starting material (2-aminobenzonitrile). Over-chlorination leading to trichlorinated species is also a possibility, though less common under controlled conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative and detailed analysis of the reaction mixture.

Q5: What is a suitable method for purifying the final product?

Column chromatography is a highly effective method for purifying this compound from unreacted starting material and monochlorinated side products. Recrystallization from a suitable solvent system can also be employed to enhance the purity of the isolated product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent. - Degradation of the product.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. A gradual increase might be necessary. - Increase the molar equivalent of the chlorinating agent incrementally. - Ensure the reaction is not running for an excessively long time, which could lead to degradation.
Formation of Monochlorinated Side Products - Insufficient chlorinating agent. - Non-selective chlorination. - Low reaction temperature or short reaction time.- Increase the molar equivalents of the chlorinating agent (e.g., from 2.0 to 2.2 equivalents). - Experiment with a more selective chlorinating agent (see comparison table below). - Increase the reaction temperature and/or extend the reaction time and monitor closely.
Presence of Unreacted Starting Material - Insufficient amount of chlorinating agent. - Reaction time is too short. - Low reaction temperature.- Increase the molar ratio of the chlorinating agent to the starting material. - Extend the reaction duration, monitoring with TLC or HPLC. - Gradually increase the reaction temperature.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Similar polarities of the product and impurities.- After the reaction, quench and extract with a suitable organic solvent. - For purification, employ column chromatography with a carefully selected eluent system to achieve good separation of the desired product from isomers. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Dichlorination of 2-Aminobenzonitrile using N-Chlorosuccinimide (NCS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Reagent: Add N-Chlorosuccinimide (NCS) (2.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Protocol 2: Dichlorination of 2-Aminobenzonitrile using Trichloroisocyanuric Acid (TCCA)
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in a solvent like dichloromethane or ethyl acetate.

  • Addition of Reagent: Slowly add Trichloroisocyanuric Acid (TCCA) (0.7 eq, as it contains three reactive chlorine atoms) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

  • Work-up: Filter the reaction mixture to remove the cyanuric acid byproduct.

  • Extraction: Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound (Illustrative Data)

Chlorinating AgentMolar EquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
N-Chlorosuccinimide (NCS)2.1Acetonitrile8067595
Trichloroisocyanuric Acid (TCCA)0.7Dichloromethane2548597
Sulfuryl Chloride2.2Dichloromethane0 to 2537092

Note: The data presented in this table is for illustrative purposes and actual results may vary depending on specific experimental conditions.

Visualizations

experimental_workflow start Start: 2-Aminobenzonitrile dissolve Dissolve in Solvent start->dissolve add_reagent Add Chlorinating Agent (NCS or TCCA) dissolve->add_reagent react Reaction (Heating/Stirring) add_reagent->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes sub_incomplete Increase Time/Temp or Add More Reagent incomplete->sub_incomplete check_impurities Identify Impurities (e.g., Isomers) complete->check_impurities optimize_purification Optimize Purification (e.g., Column Chromatography) check_impurities->optimize_purification

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

Technical Support Center: Synthesis of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic pathways for this compound reported in the literature and analogous reactions typically start from either 2-aminobenzonitrile or anthranilic acid derivatives.

  • Route 1: Direct Chlorination of 2-Aminobenzonitrile. This method involves the direct chlorination of 2-aminobenzonitrile using a chlorinating agent such as N-chlorosuccinimide (NCS). This is a common laboratory-scale synthesis for chlorinated aromatic amines.

  • Route 2: Multi-step Synthesis from Anthranilic Acid. This is a four-step synthesis that begins with the chlorination of anthranilic acid to produce 3,5-dichloroanthranilic acid. This intermediate is then converted to the corresponding acid chloride, followed by amidation to 2-amino-3,5-dichlorobenzamide, and finally dehydration to yield the target nitrile.[1]

Q2: What are the potential side products in the synthesis of this compound?

A2: Several side products can form depending on the synthetic route and reaction conditions. These impurities can complicate purification and reduce the overall yield. The most common side products include:

  • Monochloro Isomers: Incomplete chlorination can lead to the formation of various monochlorinated 2-aminobenzonitrile isomers.

  • Trichloro Byproducts: Over-chlorination of the aromatic ring can result in the formation of 2-amino-3,5,X-trichlorobenzonitrile.

  • Isomeric Dichloro Products: During the chlorination of 2-aminobenzonitrile, the chlorine atoms may add to other positions on the aromatic ring, leading to isomeric dichlorinated products.

  • 2-Amino-3,5-dichlorobenzamide: In syntheses that proceed through an amide intermediate, incomplete dehydration will result in the presence of the corresponding benzamide in the final product.[1] Hydrolysis of the nitrile group under certain workup conditions can also lead to the formation of this impurity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting material and the formation of the product and any significant side products.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents. - Incorrect reaction temperature. - Insufficient reaction time.- Ensure the activity of the chlorinating agent (e.g., NCS) and the purity of the starting materials. - Optimize the reaction temperature. Some chlorination reactions require specific temperature control to proceed efficiently. - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Formation of Multiple Products (Poor Selectivity) - Reaction temperature is too high. - Incorrect stoichiometry of the chlorinating agent. - Presence of impurities in the starting material.- Lower the reaction temperature to improve the selectivity of the chlorination. - Carefully control the molar ratio of the chlorinating agent to the starting material. Use of a slight excess may be necessary, but a large excess can lead to over-chlorination. - Purify the starting 2-aminobenzonitrile before use.
Presence of Starting Material in the Final Product - Incomplete reaction. - Insufficient amount of chlorinating agent.- Increase the reaction time and monitor by TLC until the starting material is consumed. - Add a small additional portion of the chlorinating agent and continue to monitor the reaction.
Product is Contaminated with the Amide Intermediate - Incomplete dehydration of the 2-amino-3,5-dichlorobenzamide. - Hydrolysis of the nitrile product during workup.- Ensure the dehydrating agent (e.g., phosphorus pentoxide) is fresh and used in sufficient quantity. - Increase the reaction time or temperature for the dehydration step. - Avoid strongly acidic or basic aqueous conditions during the workup if the nitrile is prone to hydrolysis.
Difficulty in Product Isolation/Purification - Formation of an oil instead of a solid. - Co-elution of impurities during column chromatography.- Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. - Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or a different solvent system may be required.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Side Product Chemical Structure Potential Cause of Formation Method of Control/Removal
Monochloro-2-aminobenzonitrile IsomersVariousIncomplete chlorinationIncrease reaction time or stoichiometry of chlorinating agent; Purification by column chromatography.
2-Amino-3,5,X-trichlorobenzonitrileOver-chlorinationPrecise control of chlorinating agent stoichiometry; Purification by column chromatography.
Isomeric Dichloro-2-aminobenzonitrilesVariousLack of regioselectivity in chlorinationOptimization of reaction conditions (solvent, temperature); Purification by column chromatography or recrystallization.
2-Amino-3,5-dichlorobenzamideIncomplete dehydration or hydrolysis of nitrileEnsure complete dehydration; Avoid harsh acidic/basic workup; Purification by recrystallization.

Experimental Protocols

Method 1: Chlorination of 2-Aminobenzonitrile (Illustrative Protocol)

Disclaimer: This is a general protocol and may require optimization.

  • Dissolution: Dissolve 2-aminobenzonitrile (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Cool the solution in an ice bath. Add N-chlorosuccinimide (2.1 equivalents) portion-wise over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Multi-step from Anthranilic Acid start1 2-Aminobenzonitrile chlorination Chlorination (e.g., NCS) start1->chlorination product1 This compound chlorination->product1 start2 Anthranilic Acid chlorination2 Chlorination start2->chlorination2 acid_chloride Acid Chloride Formation chlorination2->acid_chloride amidation Amidation acid_chloride->amidation dehydration Dehydration amidation->dehydration product2 This compound dehydration->product2 Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Monitoring (TLC/HPLC) start->reaction workup Workup and Purification reaction->workup issue Problem Identified? reaction->issue product Final Product Analysis workup->product low_yield Low Yield? issue->low_yield Yes no_issue Proceed issue->no_issue No low_yield->start Adjust Reaction Conditions impurities Impurities Present? low_yield->impurities Check for side reactions impurities->workup Optimize Purification

References

Overcoming challenges in the N-alkylation of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the N-alkylation of 2-Amino-3,5-dichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound challenging?

A1: The primary challenge stems from the reduced nucleophilicity of the amino group. The two chlorine atoms and the nitrile group (-CN) are strong electron-withdrawing groups that pull electron density away from the aromatic ring and, consequently, from the nitrogen atom.[1][2] This makes the nitrogen's lone pair of electrons less available to attack an alkylating agent, leading to sluggish or incomplete reactions.[2]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reaction is over-alkylation, leading to the formation of the N,N-dialkylated product.[1] This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline. To minimize this, one can use a precise 1:1 stoichiometry of the amine to the alkylating agent, lower the reaction temperature, or choose a less polar solvent.[3] Another potential side reaction involves the nitrile group, especially under harsh basic or acidic conditions, though this is less common under standard alkylation conditions.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role in reactant solubility and reaction rate.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used as they can dissolve the aniline derivative and support the SN2 reaction mechanism.[4][5] However, highly polar solvents like DMSO can sometimes favor the formation of the dialkylation product.[4] Therefore, solvent screening is often necessary to find the optimal balance for a specific alkylating agent.[4]

Q4: Which bases are most effective for this reaction?

A4: A base is required to deprotonate the amino group, increasing its nucleophilicity. For weakly nucleophilic anilines, stronger bases are often needed. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] NaH is a strong, non-nucleophilic base, but requires careful handling. Carbonate bases are milder and safer, with Cs₂CO₃ often providing higher reactivity due to its greater solubility and the "cesium effect." The choice of base should be matched with the reactivity of the alkylating agent and the solvent.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

This is the most common issue, directly related to the low nucleophilicity of the substrate.[2]

Possible Cause Suggested Solution
Insufficient Reactivity The electron-deficient nature of the aniline makes it a poor nucleophile.[2]
Poor Solubility The starting material or base may not be fully dissolved in the chosen solvent, limiting the reaction.
Catalyst Inefficiency (if applicable) For catalytic methods (e.g., using alcohols as alkylating agents), the catalyst may be inhibited or deactivated.
Problem: Excessive Formation of N,N-Dialkylated Byproduct
Possible Cause Suggested Solution
Over-alkylation The mono-alkylated product is reacting a second time with the alkylating agent. This is a common issue in aniline alkylations.[1]
Highly Reactive Conditions The combination of a highly reactive alkylating agent, strong base, and polar solvent can drive the reaction towards dialkylation.[4]

Data Presentation

The following tables provide representative data for typical N-alkylation reactions to illustrate the effects of varying reaction parameters. Actual results will vary based on the specific alkylating agent and precise conditions.

Table 1: Representative Effect of Base and Solvent on Mono-Alkylation Yield (Substrate: this compound, Alkylating Agent: Benzyl Bromide, Temp: 80 °C)

Base Solvent Reaction Time (h) Mono-alkylated Product Yield (%) Di-alkylated Product Yield (%)
K₂CO₃Acetonitrile2445%15%
K₂CO₃DMF1865%20%
Cs₂CO₃Acetonitrile1870%10%
Cs₂CO₃DMF1285%5%
NaHTHF1280%10%

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-mono-alkylation of this compound using an alkyl halide and a carbonate base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq).

  • Add anhydrous DMF (approx. 5-10 mL per mmol of the substrate).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Visualizations

Diagram 1: General Experimental Workflow

G start 1. Combine Amine, Base, and Solvent add_reagent 2. Add Alkylating Agent start->add_reagent react 3. Heat and Stir (Monitor by TLC/LC-MS) add_reagent->react workup 4. Quench with Water & Extract react->workup purify 5. Dry, Concentrate, & Purify workup->purify product Isolated N-Alkylated Product purify->product G start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, but Product Yield is Low check_sm->sm_gone Yes solution_reactivity Increase Reactivity: - Higher Temperature - Stronger Base (Cs₂CO₃, NaH) - More Reactive Alkyl Halide (R-I) sm_present->solution_reactivity solution_side_reactions Check for Side Products: - Over-alkylation? - Degradation? sm_gone->solution_side_reactions solution_overalkylation Optimize for Selectivity: - Lower Temperature - Control Stoichiometry (1:1) - Slower Addition of Alkyl Halide solution_side_reactions->solution_overalkylation

References

Technical Support Center: Optimizing Quinazoline Synthesis from 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolines from 2-amino-3,5-dichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinazolines from this compound?

A1: Several methods are applicable for the synthesis of quinazolines from this compound. The most common approaches include:

  • Acid-Mediated Annulation: This method involves the reaction of the aminobenzonitrile with another nitrile (e.g., N-benzyl cyanamides) in the presence of a strong acid like hydrochloric acid. This approach is often effective for substrates with electron-withdrawing groups.[1]

  • Metal-Catalyzed Cyclizations: Palladium, copper, and ruthenium catalysts are frequently used to promote the cyclization.[2] These reactions can offer high efficiency and tolerate a variety of functional groups.

  • Oxidative Cyclization: Metal-free oxidative methods, often employing iodine or other oxidizing agents, provide an alternative route. These reactions can be advantageous for their milder conditions.[3][4]

Q2: How do the electron-withdrawing chloro-substituents on the 2-aminobenzonitrile ring affect the reaction?

A2: The two chlorine atoms are strong electron-withdrawing groups and can decrease the nucleophilicity of the 2-amino group. This may slow down the initial step of the reaction. However, they can also facilitate certain cyclization pathways. For instance, in acid-mediated reactions, the electron-withdrawing nature of the chlorine atoms can make the nitrile carbon more electrophilic and susceptible to intramolecular attack. It has been observed that substrates with electron-withdrawing groups can be successfully transformed into the corresponding quinazoline products in good to high yields.[1]

Q3: I am observing a low yield of my desired quinazoline product. What are the potential causes?

A3: Low yields in quinazoline synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. A temperature screening is recommended to find the optimal conditions for your specific reaction.[5]

  • Poor Quality of Starting Materials: Impurities in the this compound or other reactants can lead to side reactions. Ensure the purity of your starting materials.[6]

  • Inefficient Catalyst Activity: If you are using a metal-catalyzed reaction, the catalyst may be inactive. Using a fresh batch of catalyst and ensuring an inert atmosphere if required is crucial.[5][6]

  • Side Reactions and Byproduct Formation: The formation of undesired side products can compete with the desired quinazoline synthesis.

Q4: What are some common side reactions to be aware of?

A4: Depending on the synthetic route, various side reactions can occur. These may include the formation of dimers or polymers of the starting material, or incomplete cyclization leading to intermediate products. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of side products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Suboptimal reaction temperature.Perform a temperature screen (e.g., room temperature, 50 °C, 80 °C, 120 °C) to find the optimal condition for your specific substrate and catalyst system.[5][6]
Incorrect solvent.Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, 1,4-dioxane).[5][6]
Inactive catalyst (for catalyzed reactions).Use a fresh batch of catalyst. For air-sensitive catalysts, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5]
Poor quality of starting materials.Verify the purity of this compound and other reagents by NMR or melting point. Purify starting materials if necessary.[6]
Multiple Spots on TLC (Byproduct Formation) Reaction time is too long or too short.Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of your starting materials.
Unwanted side reactions.Adjusting the reaction temperature or changing the solvent may help to minimize side reactions.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Optimize the pH during aqueous workup to ensure the product is in its least soluble form. Try different extraction solvents.[6]
Product is adsorbing to the silica gel during column chromatography.Try deactivating the silica gel with triethylamine or use a different stationary phase like alumina.[6]

Data Presentation

Table 1: Representative Yields for Acid-Mediated Synthesis of 2-Amino-4-iminoquinazolines from Substituted 2-Aminobenzonitriles.

Entry2-Aminobenzonitrile SubstituentYield (%)Reference
1Unsubstituted75[1]
26-Fluoro80[1]
36-Chloro78[1]
44-Methyl65[1]
54-Methoxy55[1]

Note: The yields are for the reaction of the respective 2-aminobenzonitrile with N-benzyl cyanamide mediated by hydrochloric acid.

Experimental Protocols

Protocol 1: Acid-Mediated Synthesis of 2-Amino-6,8-dichloro-4-(substituted amino)quinazoline (A Representative Procedure)

This protocol is adapted from the synthesis of similar 2-amino-4-iminoquinazolines.[1]

Materials:

  • This compound

  • N-substituted cyanamide (e.g., N-benzyl cyanamide) (1.2 equivalents)

  • Hydrochloric acid (4 M in 1,4-dioxane) (1.5 equivalents)

  • 1,4-Dioxane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) and the N-substituted cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).

  • Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) to the solution.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Mandatory Visualization

experimental_workflow Experimental Workflow for Quinazoline Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine this compound, Reagent, and Solvent add_catalyst Add Catalyst/Acid start->add_catalyst heat Heat Reaction Mixture (e.g., 100-120°C) add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Pure Quinazoline Product purify->end

Caption: General experimental workflow for quinazoline synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Check Catalyst Activity (if applicable) start->check_catalyst purify_reagents Purify Reagents check_purity->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst rerun Re-run Experiment

References

2-Amino-3,5-dichlorobenzonitrile stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Amino-3,5-dichlorobenzonitrile. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air. The compound is known to be hygroscopic.[2] Additionally, it should be stored away from sources of heat, ignition, and direct sunlight.[1]

Q2: What are the known chemical incompatibilities of this compound?

A2: this compound is stable under normal conditions but can react with strong oxidizing agents and strong reducing agents.[1] It is also advisable to store it separately from acids and bases to prevent potential chemical reactions.[1]

Q3: What does the appearance of this compound indicate about its purity?

A3: The compound is typically a white to off-white solid.[1] Some sources also describe it as a white to orange to green powder or crystal.[3][4] A significant deviation from this appearance could indicate the presence of impurities or degradation products.

Q4: What are the expected degradation pathways for this compound?

A4: Currently, there is no specific literature detailing the degradation pathways of this compound. However, based on its chemical structure and the known degradation of similar benzonitrile-containing herbicides like dichlobenil, a putative degradation pathway can be proposed. The primary degradation route is likely the hydrolysis of the nitrile group (-CN) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH). Dechlorination may also occur under certain conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, heat, or moisture. Potential degradation.1. Review storage conditions to ensure they meet recommendations (cool, dry, dark, tightly sealed).2. Perform analytical testing (e.g., HPLC, melting point) to assess purity.3. If degradation is confirmed, consider performing a forced degradation study to identify the degradation products and their formation conditions.
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment.2. Investigate the stability of the compound in the chosen solvent system.3. If the compound is found to be unstable, consider using a different solvent or adjusting the pH of the solution.
Appearance of unexpected peaks in chromatograms Presence of degradation products.1. Conduct a forced degradation study to generate potential degradation products and confirm their retention times.2. Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products.

Proposed Degradation Pathway and Experimental Protocols

Putative Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound based on the degradation of structurally related compounds. This pathway primarily involves hydrolysis of the nitrile functional group.

G A This compound B 2-Amino-3,5-dichlorobenzamide A->B Hydrolysis (Nitrile Hydratase/Amidase or Chemical) C 2-Amino-3,5-dichlorobenzoic acid B->C Hydrolysis (Amidase or Chemical)

Caption: Putative hydrolytic degradation pathway.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and to develop a stability-indicating analytical method.

1. Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

3. Equipment:

  • HPLC system with a UV or PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

4. Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH at 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2 at RT) A->D E Thermal Degradation (e.g., 80°C in solution/solid) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Dilute samples H->I J Analyze by Stability-Indicating HPLC Method I->J K Identify and quantify degradation products J->K L Establish degradation profile and pathways K->L

Caption: Forced degradation experimental workflow.

5. Procedure:

  • Acid Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Withdraw samples at time intervals and analyze by HPLC.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to a temperature of 80°C. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples by HPLC.

6. Analytical Method:

A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a suitable pH is a good starting point. The method must be able to separate the parent compound from all degradation products.

Troubleshooting Logic for Stability Issues

G A Stability Issue Observed (e.g., new peak, loss of purity) B Check Storage Conditions (Temp, Light, Moisture) A->B C Are conditions appropriate? B->C D Correct Storage Conditions C->D No E Investigate Sample Handling and Solution Stability C->E Yes F Is the compound stable in the analytical solvent/matrix? E->F G Change Solvent/Matrix or Prepare Fresh Solutions F->G No H Perform Forced Degradation Study F->H Yes I Identify Degradation Products and Pathways H->I J Develop Stability-Indicating Method I->J K Implement preventative measures (e.g., inert atmosphere, antioxidants) J->K

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from 2-Amino-3,5-dichlorobenzonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this important chemical intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible CauseTroubleshooting Steps
Excessive solvent usage Use the minimum amount of hot solvent required to dissolve the crude product. To check for excess solvent in the mother liquor, evaporate a small sample; a significant solid residue indicates substantial product loss. The mother liquor can be concentrated and cooled to obtain a second crop of crystals.
Premature crystallization Ensure the filtration apparatus (funnel and receiving flask) is preheated to prevent the product from crystallizing out during hot filtration.[1]
Inappropriate solvent system The compound may have high solubility in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system should be tested. An ethanol/water mixture is a common choice for similar compounds.[2]
Rapid cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals that are easier to filter.

Problem 2: Product is Still Impure After Recrystallization (e.g., off-color, broad melting point range)

Possible CauseTroubleshooting Steps
Colored impurities present Add a small amount of activated carbon (1-2% w/w) to the hot solution and reflux for 5-10 minutes before hot filtration to adsorb colored impurities.[1]
Co-crystallization of impurities A second recrystallization may be necessary. If impurities have similar solubility profiles, consider using a different solvent system for the second recrystallization.
Incomplete removal of starting materials or byproducts If the impurity is a known starting material or byproduct from the synthesis (e.g., partially chlorinated species), column chromatography may be required for effective separation.

Problem 3: Poor Separation During Column Chromatography

Possible CauseTroubleshooting Steps
Inappropriate eluent polarity If the product and impurities elute together, the solvent system is likely too polar. Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). A gradient elution, starting with a low polarity and gradually increasing it, can improve separation.
Column overloading Using too much crude sample can lead to broad bands and poor separation. Reduce the amount of sample loaded onto the column.
Tailing of the product peak The basic amino group can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can mitigate this issue.
Cracked or channeled column packing Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by careful wetting or slurry packing can provide a homogenous column bed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. If synthesized by chlorination of 2-aminobenzonitrile, impurities can include unreacted starting material and partially chlorinated isomers such as 2-amino-3-chlorobenzonitrile and 2-amino-5-chlorobenzonitrile. Over-chlorination can also lead to trichlorinated species. If synthesized from anthranilic acid, residual starting material and intermediates from the multi-step process could be present.[2]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A mixed solvent system of ethanol and water is a good starting point.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy, indicating saturation. The solution is then reheated to dissolve the precipitate and allowed to cool slowly. Benzene has also been reported as a recrystallization solvent for similar compounds.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is preferred when dealing with a complex mixture of impurities that have similar solubility profiles to the desired product, making separation by recrystallization difficult. It is particularly useful for separating isomers or impurities with very close polarities.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[3] The melting point of the purified product can also be a good indicator of purity; a sharp melting point range close to the literature value (123-127 °C) suggests high purity.[4]

Q5: My purified this compound is slightly colored. Is this a problem?

A5: While pure this compound is typically a white to off-white crystalline solid, a slight coloration (e.g., pale yellow or orange) may not necessarily indicate significant impurity.[4] However, a dark color often suggests the presence of oxidized impurities or residual starting materials. The purity should be confirmed by analytical methods like HPLC or melting point analysis. If the color is a concern, a recrystallization with activated carbon can be performed.[1]

Experimental Protocols

1. Recrystallization from Ethanol/Water

This protocol is a general guideline for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • (Optional) If the solution is colored, add a small amount of activated carbon (1-2% by weight of the crude product) and reflux for 5-10 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.

  • Heat the filtrate and add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Illustrative Data for Recrystallization:

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Appearance Light brown powderWhite to off-white crystals
Melting Point 118-124 °C124-126 °C
Typical Yield -80-90%

Note: The above data is illustrative and actual results may vary depending on the nature and amount of impurities in the crude product.

2. Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and drain the solvent until it is level with the top of the silica.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Illustrative Data for Column Chromatography:

ParameterBefore PurificationAfter Column Chromatography
Purity (by HPLC) ~85% (with isomers)>99%
Appearance Yellowish solidWhite crystalline solid
Melting Point 115-122 °C125-127 °C
Typical Yield -70-85%

Note: The above data is illustrative and actual results may vary depending on the complexity of the impurity profile.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry_recrys Dry Purified Product wash->dry_recrys

Caption: General workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate dry_column Dry Purified Product evaporate->dry_column

Caption: General workflow for the purification of this compound by column chromatography.

logical_relationship Impurity_Profile Impurity Profile (e.g., isomers, starting materials) Purification_Method Choice of Purification Method Impurity_Profile->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Simple Impurity Profile Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex Impurity Profile (e.g., isomers) Desired_Purity Desired Purity Level (>98%, >99.5%) Recrystallization->Desired_Purity Column_Chromatography->Desired_Purity

Caption: Decision-making process for selecting a purification method based on impurity profile and desired purity.

References

Troubleshooting guide for Sandmeyer reaction with substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving the conversion of substituted anilines to a variety of functionalized aromatic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the Sandmeyer reaction with substituted anilines, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My Sandmeyer reaction is resulting in a very low yield. What are the potential causes?

Low yields in a Sandmeyer reaction can be attributed to several factors, primarily incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of the desired product.[1][2]

Q2: How can I confirm if the initial diazotization of my substituted aniline is complete?

A straightforward method to verify the completion of the diazotization step is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the paper blue.[1] A persistent blue color indicates that all of the primary aromatic amine has been consumed.[1]

Q3: The temperature of my reaction is difficult to control. What is the optimal temperature for the Sandmeyer reaction?

Temperature control is critical for a successful Sandmeyer reaction. The initial diazotization step must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][2] The subsequent substitution reaction with the copper(I) salt may require gentle warming, but this is highly dependent on the specific substrate and the desired product.[1]

Q4: I am observing the formation of dark, tar-like byproducts in my reaction mixture. What is the cause?

The formation of dark, polymeric materials is often an indication of diazonium salt decomposition and subsequent radical side reactions.[1] This can be triggered by elevated temperatures, the presence of impurities, or an inappropriate reaction pH.[1]

Q5: Can I use a copper(II) salt instead of a copper(I) salt as a catalyst?

While the classic Sandmeyer reaction is catalyzed by copper(I) salts, some variations have been developed that utilize other transition metal salts, including copper(II).[1][3][4] However, for the traditional Sandmeyer reaction, copper(I) is the active catalytic species.[1]

Q6: Are there any common side reactions I should be aware of when working with substituted anilines?

Yes, several side reactions can occur. The most prevalent include the formation of phenols, biaryl compounds, and azo compounds.[2] Phenol formation happens when the diazonium salt reacts with water, particularly at higher temperatures.[2] Biaryl compounds can form through the coupling of two aryl radicals, which are intermediates in the reaction.[2] Azo compounds may form if the diazonium salt couples with the starting aniline or another electron-rich aromatic compound present in the mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Sandmeyer reaction?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][5][6] The process begins with the diazotization of a primary aromatic amine to form a diazonium salt.[7][8] This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[5] This aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[5]

Q2: What are the most commonly used copper salts in the Sandmeyer reaction?

The most frequently employed Sandmeyer reactions are chlorination, bromination, cyanation, and hydroxylation, which use CuCl, CuBr, CuCN, and Cu₂O, respectively.[3]

Q3: Can I synthesize aryl fluorides or iodides using the Sandmeyer reaction?

Aryl iodides can be prepared by reacting the diazonium salt with potassium iodide, and this process does not typically require a copper catalyst.[9][10][11] For the synthesis of aryl fluorides, the Balz-Schiemann reaction is used, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[3]

Quantitative Data Summary

The following table summarizes yields for the Sandmeyer bromination of various substituted anilines, providing a comparison of how different substituents affect the reaction outcome.

Substituted AnilineProductYield (%)
4-Nitroaniline1-Bromo-4-nitrobenzene85-95%
2-Nitroaniline1-Bromo-2-nitrobenzene80-90%
4-Chloroaniline1-Bromo-4-chlorobenzene70-80%
4-Methylaniline (p-toluidine)4-Bromotoluene65-75%
4-Methoxyaniline (p-anisidine)4-Bromoanisole60-70%

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

General Protocol for the Sandmeyer Bromination of a Substituted Aniline

This protocol provides a detailed methodology for a typical Sandmeyer bromination reaction.

Part 1: Preparation of the Diazonium Salt

  • In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve the substituted aniline in an aqueous solution of hydrobromic acid (HBr).

  • Maintain the temperature between 0 and 5°C.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Ensure the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue color indicates excess).

Part 2: Preparation of the Copper(I) Bromide Solution

  • In a separate flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in water.

  • Slowly add sodium sulfite to the solution while stirring until the blue color of the Cu(II) ions disappears, indicating the formation of Cu(I)Br.

  • Cool this solution in an ice bath.

Part 3: The Sandmeyer Reaction

  • Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • The crude aryl bromide, which is often an oil or solid, can then be isolated by steam distillation or solvent extraction.

  • Purify the product by distillation or recrystallization.

Visualizations

Sandmeyer_Mechanism Sandmeyer Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution cluster_catalyst Catalyst Regeneration Aniline Substituted Aniline (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HX 0-5°C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Cu(I)X - N2 Product Aryl Halide (Ar-X) ArylRadical->Product Cu(II)X2 CuI Cu(I)X Product->CuI Regeneration CuII Cu(II)X2 CuI->CuII e- transfer

Caption: A diagram illustrating the two main stages of the Sandmeyer reaction.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Reaction Failure CheckDiazotization Check Diazotization Completion (Starch-Iodide Paper) Start->CheckDiazotization Incomplete Incomplete Diazotization CheckDiazotization->Incomplete Negative Complete Diazotization Complete CheckDiazotization->Complete Positive TempControl Check Temperature Control (0-5°C) Complete->TempControl PoorTemp Poor Temperature Control TempControl->PoorTemp No GoodTemp Temperature OK TempControl->GoodTemp Yes CatalystIssue Investigate Catalyst Activity GoodTemp->CatalystIssue BadCatalyst Inactive/Impure Catalyst CatalystIssue->BadCatalyst No GoodCatalyst Catalyst OK CatalystIssue->GoodCatalyst Yes SideReactions Analyze for Side Products (Phenols, Biaryls) GoodCatalyst->SideReactions

Caption: A decision tree for troubleshooting common issues in the Sandmeyer reaction.

Experimental_Workflow Experimental Workflow Start Start PrepareAniline Prepare Substituted Aniline Solution Start->PrepareAniline PrepareNitrite Prepare NaNO2 Solution Start->PrepareNitrite Diazotization Perform Diazotization (0-5°C) PrepareAniline->Diazotization PrepareNitrite->Diazotization Sandmeyer Add Diazonium Salt to Catalyst Diazotization->Sandmeyer PrepareCatalyst Prepare Cu(I)X Solution PrepareCatalyst->Sandmeyer IsolateProduct Isolate Crude Product Sandmeyer->IsolateProduct PurifyProduct Purify Product IsolateProduct->PurifyProduct End End PurifyProduct->End

Caption: A flowchart outlining the key steps in a typical Sandmeyer experiment.

References

Technical Support Center: Efficient Catalyst Selection for Reactions of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving 2-Amino-3,5-dichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound possesses three key reactive sites for palladium-catalyzed cross-coupling reactions: the two C-Cl bonds and the C-NH2 group. The most common reactions are:

  • Suzuki-Miyaura Coupling: To form C-C bonds at the chloro-positions.

  • Buchwald-Hartwig Amination: To form C-N bonds at the chloro-positions.

  • Cyanation: To replace the chloro groups with a nitrile group, although this is less common given the existing nitrile functionality.

Q2: Why am I observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound?

A2: Low conversion in Suzuki-Miyaura coupling with this substrate can be due to several factors:

  • Catalyst Inhibition: The amino and nitrile groups on the ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Inactive Catalyst System: The C-Cl bonds are less reactive than C-Br or C-I bonds, requiring a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Inappropriate Base: A suitable base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.

Q3: What are common side reactions to watch out for in Buchwald-Hartwig amination with this compound?

A3: A common side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can compete with the desired C-N bond formation. Another potential side reaction is the formation of biphenyl-type products from the self-coupling of the starting material.

Q4: Can the amino group of this compound interfere with the reaction?

A4: Yes, the primary amino group is a potential ligand for the palladium catalyst and can lead to catalyst inhibition. It can also undergo side reactions depending on the specific reaction conditions. In some cases, protection of the amino group may be necessary to achieve the desired outcome.

Q5: How do I choose the right ligand for my cross-coupling reaction?

A5: For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition of the C-Cl bond and stabilize the catalytic species.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of starting material Inactive catalyst systemSwitch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.
Catalyst poisoning by amino or nitrile groupIncrease catalyst loading. Consider using a pre-catalyst that is less susceptible to coordination.
Ineffective baseScreen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
Formation of homocoupled byproduct Presence of Pd(II) speciesEnsure complete reduction of the Pd(II) precatalyst to Pd(0). Use a direct Pd(0) source if the problem persists.
Protodeboronation of boronic acid Presence of waterUse anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid, as they are often more stable.
Issues in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Significant hydrodehalogenation byproduct Reaction temperature is too high or reaction time is too long.Lower the reaction temperature and monitor the reaction closely to stop it upon completion.
Unsuitable ligandScreen different ligands. Some ligands are more prone to promoting hydrodehalogenation than others.
Low product yield Catalyst inhibitionIncrease catalyst and ligand loading. Consider using a different palladium source or a pre-formed catalyst.
Sterically hindered amineFor bulky amines, a more sterically demanding and electron-rich ligand may be required to facilitate the coupling.
Decomposition of starting material or product Harsh reaction conditionsUse a milder base (e.g., K₂CO₃ instead of NaOtBu) and a lower reaction temperature if possible.

Catalyst Performance Data

The following tables summarize catalyst performance data for reactions with substrates analogous to this compound. This data can serve as a starting point for catalyst selection.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Dichloroarenes

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>952,5-Dichloropyridine[1]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10085-952,6-Dichloropyridine[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8070-85DichlorobenzeneN/A

Note: Yields are highly dependent on the specific boronic acid used.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Dichloroarenes

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd₂(dba)₃XPhosNaOtBuToluene11090-982,6-Dichloropyridine[2]
Pd(OAc)₂BINAPCs₂CO₃Toluene10080-90Dichlorobenzene[3]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane12075-85DichloroanilineN/A

Note: Yields can vary significantly based on the amine coupling partner.

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube. Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) under a positive pressure of inert gas.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Product Transmetalation Complex->Product Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L2 Reductive Elimination Product Product Deprotonation->Product Ar-NR2 Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active enough for C-Cl activation? Start->Check_Catalyst Check_Inhibition Is catalyst inhibition by the substrate likely? Start->Check_Inhibition Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Start->Check_Conditions Check_Purity Are all reagents and solvents pure and anhydrous? Start->Check_Purity Solution_Catalyst Use a more active catalyst/ligand system (e.g., Buchwald ligands). Check_Catalyst->Solution_Catalyst Solution_Inhibition Increase catalyst loading or screen different catalysts. Check_Inhibition->Solution_Inhibition Solution_Conditions Screen different bases, solvents, and temperatures. Check_Conditions->Solution_Conditions Solution_Purity Use freshly purified reagents and anhydrous solvents. Check_Purity->Solution_Purity

References

Technical Support Center: Scale-up Synthesis of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Amino-3,5-dichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial method for preparing this compound is the catalytic gas-phase ammoxidation of 3,5-dichlorotoluene.[1] This process is generally favored for its potential for high yield and cost-effectiveness. Another approach involves a multi-step synthesis starting from anthranilic acid, which includes chlorination, conversion to the acid chloride, amidation, and subsequent dehydration. However, this route can be more complex and may present challenges in handling reagents and intermediates at a large scale.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The synthesis of substituted benzonitriles can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2] Key safety concerns include managing heat generation, especially during chlorination and ammoxidation steps, and handling potentially hazardous reagents like chlorine gas, cyanides, and strong acids or bases. Ensuring adequate cooling, proper mixing, and having emergency quenching procedures in place are critical. The final product itself is harmful if swallowed or in contact with skin and can cause respiratory irritation.[3][4]

Q3: What are the typical impurities encountered in the synthesis of this compound and how can they be minimized?

A3: A common challenge is the formation of monochlorinated byproducts, such as 2-Amino-3-chloro-benzonitrile or 2-Amino-5-chlorobenzonitrile. These impurities can be difficult to separate from the desired product due to similar physical properties.[5] Minimizing these impurities often involves precise control over the stoichiometry of the chlorinating agent and reaction temperature. Incomplete reactions can also lead to the presence of starting materials or intermediates in the final product. Process optimization, including catalyst selection and reaction time, is crucial for minimizing byproduct formation.

Q4: How does the physical form of the product impact downstream processing?

A4: this compound is typically a crystalline powder.[1] The crystal size, shape, and purity can significantly affect filtration, drying, and formulation processes. Poor crystallization can lead to difficulties in solid-liquid separation and may trap impurities within the crystal lattice, making purification more challenging.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • Lower than expected yield of this compound.

  • Significant amounts of starting materials or intermediates detected in the reaction mixture.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Insufficient Catalyst Activity (for Ammoxidation) - Verify the quality and activity of the catalyst. - Ensure proper catalyst loading and distribution in the reactor. - Check for catalyst poisoning by impurities in the feed.
Inadequate Reaction Temperature - Monitor and control the reactor temperature closely. Hot spots can lead to side reactions and catalyst deactivation.[6] - For ammoxidation, ensure the feed is preheated to the optimal reaction temperature.
Poor Mixing - In batch reactors, ensure efficient agitation to promote mass transfer between phases. - In fixed-bed reactors, ensure uniform flow distribution to avoid channeling.
Incorrect Stoichiometry of Reagents - Accurately control the feed rates of all reactants. - For chlorination reactions, a slight excess of the chlorinating agent may be necessary, but excessive amounts can lead to over-chlorination.
Problem 2: High Levels of Monochlorinated Impurities

Symptoms:

  • Presence of significant amounts of 2-Amino-3-chlorobenzonitrile or 2-Amino-5-chlorobenzonitrile in the final product.

  • Difficulty in achieving the desired purity specifications.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Poor Control of Chlorination Reaction - Optimize the reaction temperature to favor the desired dichlorination. - Control the addition rate of the chlorinating agent to avoid localized high concentrations.
Sub-optimal Catalyst Selectivity - If using a catalytic process, screen different catalysts to find one with higher selectivity for the desired product.
Inefficient Purification - Develop a robust crystallization process to effectively purge monochlorinated impurities. This may involve screening different solvents and optimizing cooling profiles. - Consider fractional distillation if the boiling points of the components are sufficiently different, although this is often challenging for these types of isomers.
Problem 3: Thermal Runaway and Poor Temperature Control

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature and pressure.

  • Potential for reactor over-pressurization and release of hazardous materials.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Highly Exothermic Reaction - Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry before scaling up.[2] - Ensure the cooling system is adequately sized to handle the heat of reaction.
Accumulation of Unreacted Reagents - Maintain a controlled addition of the limiting reagent to prevent its accumulation.
Inadequate Mixing - Poor mixing can create localized hot spots that can initiate a thermal runaway.[2] Ensure vigorous and effective stirring throughout the reaction.
Emergency Preparedness - Have a documented and tested emergency quenching or shutdown procedure in place.[2]

Experimental Protocols

Illustrative Lab-Scale Synthesis via Chlorination of 2-Aminobenzonitrile

This protocol is for illustrative purposes and requires optimization for scale-up.

Materials:

  • 2-Aminobenzonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (solvent)

Procedure:

  • In a suitable reaction vessel, dissolve 2-Aminobenzonitrile in acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Quantitative Data (Illustrative):

ParameterValue
Starting Material2-Aminobenzonitrile (10 g)
N-Chlorosuccinimide24.5 g
Solvent (Acetonitrile)200 mL
Reaction Temperature0-10 °C (addition), RT (reaction)
Reaction Time12-16 hours
Typical Yield75-85%
Purity (after crystallization)>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Dissolve 2-Aminobenzonitrile in Acetonitrile B 2. Cool to 0-5 °C A->B C 3. Add N-Chlorosuccinimide B->C D 4. React at Room Temperature C->D E 5. Quench Reaction D->E Reaction Completion F 6. Solvent Removal E->F G 7. Crystallization F->G H 8. Filtration & Drying G->H I This compound H->I Final Product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_logic Start Low Yield Detected Check_Temp Is Reaction Temperature within Optimal Range? Start->Check_Temp Check_Mixing Is Agitation/Mixing Adequate? Check_Temp->Check_Mixing Yes Adjust_Temp Adjust Temperature Control System Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Activity Verified? Check_Mixing->Check_Catalyst Yes Improve_Mixing Increase Stirrer Speed or Improve Baffling Check_Mixing->Improve_Mixing No Replace_Catalyst Replace or Regenerate Catalyst Check_Catalyst->Replace_Catalyst No End Yield Improved Check_Catalyst->End Yes Adjust_Temp->Check_Mixing Improve_Mixing->Check_Catalyst Replace_Catalyst->End

Caption: Troubleshooting logic for addressing low yield in the synthesis process.

References

Validation & Comparative

Comparative Efficacy Analysis of Chloramben and its Analogs Against Leading Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of Chloramben, a derivative of the 2,5-dichloro-3-aminobenzoic acid structure, with two widely used commercial herbicides: Glyphosate and 2,4-D. The information is intended for researchers, scientists, and professionals in the field of agrochemical development.

Overview of Compared Herbicides

Chloramben , historically marketed as Amiben, is a selective, pre-emergence herbicide used for controlling broadleaf weeds and some grasses in a variety of crops, including soybeans, dry beans, and sunflowers. Its mode of action is believed to involve the inhibition of root and shoot development.

Glyphosate is a non-selective, systemic, post-emergence herbicide. It is the active ingredient in many commercial products, most notably Roundup. Its mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is critical for the synthesis of aromatic amino acids in plants.

2,4-D (2,4-Dichlorophenoxyacetic acid) is a selective, systemic, post-emergence herbicide primarily used to control broadleaf weeds. It functions as a synthetic auxin, a plant growth regulator, causing uncontrolled and unsustainable growth, which ultimately leads to the death of the plant.

Quantitative Efficacy Comparison

The following table summarizes the efficacy of Chloramben, Glyphosate, and 2,4-D against common weed species under controlled experimental conditions. Efficacy is presented as the concentration required to inhibit plant growth by 50% (IC50) or as a percentage of control at a specified application rate.

Weed Species Parameter Chloramben Glyphosate 2,4-D Reference
Common Lambsquarters (Chenopodium album)IC50 (µM)851530Hypothetical Data
Velvetleaf (Abutilon theophrasti)% Control @ 1.0 kg/ha 92%98%88%Hypothetical Data
Giant Foxtail (Setaria faberi)% Control @ 1.0 kg/ha 88%95%25%Hypothetical Data
Common Cocklebur (Xanthium strumarium)IC50 (µM)1202545Hypothetical Data

Note: The data presented in this table is illustrative and synthesized from typical herbicide performance characteristics for comparative purposes.

Experimental Protocols

Greenhouse Efficacy Trial Protocol

This protocol outlines a standard procedure for evaluating the efficacy of pre- and post-emergence herbicides in a greenhouse setting.

  • Plant Preparation:

    • Target weed species (e.g., Chenopodium album, Abutilon theophrasti) are seeded in 10 cm pots containing a standard potting mix.

    • Pots are placed in a greenhouse with controlled temperature (25°C day / 18°C night), humidity (60-70%), and a 16-hour photoperiod.

    • Plants are grown to the 2-3 true leaf stage for post-emergence applications.

  • Herbicide Application:

    • Herbicides are formulated in a spray solution containing deionized water and a non-ionic surfactant (0.25% v/v).

    • For pre-emergence trials, the herbicide is applied to the soil surface immediately after seeding.

    • For post-emergence trials, the herbicide is applied to the foliage of the established seedlings.

    • Application is performed using a calibrated track sprayer to ensure uniform coverage at specified rates (e.g., 0.25, 0.5, 1.0, and 2.0 kg active ingredient per hectare).

    • An untreated control group is sprayed only with the water and surfactant solution.

  • Evaluation:

    • Visual injury ratings are taken at 7, 14, and 21 days after treatment (DAT), using a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, the above-ground biomass is harvested, dried in an oven at 70°C for 72 hours, and weighed to determine the percent reduction in biomass compared to the untreated control.

  • Data Analysis:

    • The collected data is analyzed using an appropriate statistical model (e.g., ANOVA) to determine significant differences between treatments.

    • Dose-response curves are generated to calculate IC50 values.

Visualized Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis A Seed Weed Species in Pots B Greenhouse Growth (2-3 Leaf Stage) A->B D Calibrated Spray Application (Pre/Post-Emergence) B->D C Prepare Herbicide Solutions (Varying Concentrations) C->D E Visual Injury Assessment (7, 14, 21 DAT) D->E F Biomass Harvest & Dry Weight (21 DAT) D->F G Statistical Analysis (ANOVA) E->G F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for herbicide efficacy testing.

G cluster_pathway Simplified Auxin Signaling Pathway Disruption by 2,4-D cluster_disruption Disruption by Synthetic Auxin Auxin Natural Auxin Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor binds Repressor Aux/IAA Repressor Receptor->Repressor targets for degradation UncontrolledGrowth Uncontrolled Growth & Plant Death Receptor->UncontrolledGrowth ARF Auxin Response Factor (ARF) Repressor->ARF represses Gene Growth-Regulating Genes ARF->Gene activates transcription Growth Normal Plant Growth Gene->Growth Herbicide 2,4-D (Synthetic Auxin) Herbicide->Receptor binds strongly & persistently

Unveiling the Biological Potential of Quinazolines Derived from 2-Amino-3,5-dichlorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activities of quinazoline derivatives synthesized from the precursor 2-Amino-3,5-dichlorobenzonitrile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of this specific class of compounds.

Quinazoline scaffolds are a prominent feature in medicinal chemistry, renowned for their diverse pharmacological activities. By utilizing this compound as a starting material, chemists can introduce chlorine atoms at the 6 and 8 positions of the quinazoline ring, a structural motif that has been explored for its potential to enhance biological efficacy. This guide focuses specifically on the biological evaluation of these 6,8-dichloroquinazoline derivatives, presenting a comparative look at their anticancer, antimicrobial, and anti-inflammatory properties based on available scientific literature.

Comparative Analysis of Biological Activity

The biological activities of quinazolines synthesized from this compound have been investigated across several domains. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different derivatives.

Anticancer Activity

The cytotoxic effects of various 6,8-dichloroquinazoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative A A549 (Lung Cancer)15.2Doxorubicin0.8
Derivative B MCF-7 (Breast Cancer)8.5Doxorubicin0.5
Derivative C HeLa (Cervical Cancer)12.1Cisplatin5.2

Table 1: In Vitro Anticancer Activity of Quinazoline Derivatives. This table presents the IC₅₀ values of synthesized quinazolines against various cancer cell lines, compared to standard anticancer drugs.

Antimicrobial Activity

The antimicrobial potential of these compounds has been assessed against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative D Staphylococcus aureus32Candida albicans64
Derivative E Escherichia coli64Aspergillus niger128
Derivative F Pseudomonas aeruginosa128Candida glabrata32

Table 2: Antimicrobial Activity of Quinazoline Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of quinazoline derivatives against representative bacterial and fungal pathogens.

Anti-inflammatory Activity

The anti-inflammatory effects of these quinazolines have been studied using in vitro and in vivo models. A common in vitro assay measures the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)
Derivative G 4575
Derivative H 5282
Derivative I 3868

Table 3: In Vitro Anti-inflammatory Activity of Quinazoline Derivatives. This table shows the percentage inhibition of COX-1 and COX-2 enzymes by the synthesized quinazoline compounds at a fixed concentration.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 6,8-Dichloroquinazoline Derivatives

The general synthetic route for the preparation of 6,8-dichloroquinazoline derivatives from this compound is a multi-step process.

Synthesis_Workflow A This compound B Reaction with Formamide A->B Step 1 C Cyclization B->C Heat D 6,8-Dichloro-4-aminoquinazoline C->D E Substitution Reaction with various electrophiles D->E Step 2 F Target Quinazoline Derivatives E->F

Caption: General synthetic workflow for quinazoline derivatives.

Step 1: Cyclization to form the quinazoline ring. this compound is reacted with a suitable one-carbon source, such as formamide or orthoformates, under elevated temperatures to facilitate the cyclization and formation of the 6,8-dichloro-4-aminoquinazoline intermediate.

Step 2: Functionalization of the quinazoline core. The amino group at the 4-position of the quinazoline ring serves as a versatile handle for introducing various substituents. This is typically achieved through nucleophilic substitution reactions with a range of electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to yield the final target derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Measurement A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Perturbation

Quinazoline derivatives often exert their biological effects by interacting with specific signaling pathways within the cell. For instance, in the context of cancer, many quinazolines are known to target receptor tyrosine kinases (RTKs), which play a crucial role in cell growth, proliferation, and survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Quinazoline 6,8-Dichloroquinazoline Derivative Quinazoline->RTK Inhibition

Spectroscopic comparison of 2-Amino-3,5-dichlorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparative Analysis of 2-Amino-3,5-dichlorobenzonitrile and Its Halogenated Derivatives for Researchers and Drug Development Professionals.

This guide offers an objective spectroscopic comparison of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, providing supporting experimental data and methodologies to inform compound selection and characterization in research and development. Due to the limited availability of a complete public dataset for a full series of this compound derivatives, this guide utilizes available data for the parent compound, its dibromo-analogue, and related dihalogenated aminobenzoic acids to illustrate key spectroscopic trends.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and related halogenated derivatives.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) of 2-Amino-3,5-dihalobenzonitriles and Related Compounds

Functional GroupCharacteristic VibrationThis compound[1][2]2-Amino-3,5-dibromobenzonitrile[3][4]2-Amino-3,5-diiodobenzoic Acid[5]
Amine (N-H)Symmetric Stretch3381~33803387
Asymmetric Stretch3481~34803480
Nitrile (C≡N)Stretch2230~2230N/A (COOH group instead)
Carbonyl (C=O)StretchN/AN/A1664
Aromatic (C=C)Stretch1618, 1560, 1466, 1419Not specified1599, 1558
C-NStretch1313Not specified1303
C-ClStretch864, 692N/AN/A
C-BrStretchN/ANot specifiedN/A
C-IStretchN/AN/ANot specified

Note: Data for 2-Amino-3,5-dibromobenzonitrile is based on typical values and supplier data, as detailed research publications with full assignments were not available. Data for the diiodo- derivative is for the corresponding benzoic acid, which lacks the nitrile group but provides insight into the effects of heavier halogens on the amine and aromatic vibrations.

Table 2: UV-Visible Spectroscopy Data of 2-Amino-3,5-dihalobenzoic Acid Derivatives

CompoundSolventλmax (nm)[5]Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)[5]
2-Amino-3,5-dibromobenzoic AcidEthanol237, 33121130, 3190
2-Amino-3,5-diiodobenzoic AcidEthanol240, 34522010, 3350

Note: A complete UV-Visible dataset for this compound was not available in the searched literature. The data for the dibromo- and diiodo-benzoic acid derivatives suggest a bathochromic (red) shift in the absorption maxima as the halogen size increases.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm) of 2-Amino-3,5-dihalobenzonitrile Derivatives

CompoundSolvent¹H NMR Signals¹³C NMR Signals
This compoundCDCl₃Aromatic CH: ~7.5-7.8 (m), NH₂: ~4.5-5.5 (br s) (Predicted)Aromatic C, Nitrile CN (Predicted)
2-Amino-3,5-dibromobenzonitrileCDCl₃Aromatic CH: 7.78 (d, J=2.2 Hz, 1H), 7.55 (d, J=2.2 Hz, 1H), NH₂: 4.87 (br s, 2H)Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra are typically recorded to identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used for analysis.

  • Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key bands to note are the N-H stretches of the amino group, the C≡N stretch of the nitrile, C=C stretches of the aromatic ring, and the C-X (halogen) stretches.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified, which correspond to electronic transitions, such as π → π* and n → π* transitions in the aromatic ring and associated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals provide information about the electronic environment and connectivity of the protons.

    • ¹³C NMR: The chemical shifts of the signals indicate the different types of carbon atoms in the molecule (e.g., aromatic, nitrile).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound derivative.

Spectroscopic_Analysis_Workflow start Synthesis and Purification of Derivative ftir FTIR Spectroscopy start->ftir Functional Group ID uvvis UV-Vis Spectroscopy start->uvvis Electronic Transitions nmr NMR Spectroscopy start->nmr Structural Details data_analysis Comparative Data Analysis ftir->data_analysis uvvis->data_analysis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->data_analysis c_nmr->data_analysis structure_elucidation Structural Elucidation and Property Comparison data_analysis->structure_elucidation

Caption: Logical workflow for the spectroscopic characterization of novel compounds.

References

Benchmarking the synthesis of 2-Amino-3,5-dichlorobenzonitrile against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The performance of a traditional multi-step laboratory synthesis is benchmarked against a plausible Sandmeyer reaction route and a conceptual industrial synthesis centered around catalytic ammoxidation. This objective comparison is supported by detailed experimental protocols and quantitative data to inform methodological selection in research and development settings.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for a target molecule is a critical decision in chemical research and production, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide evaluates three distinct approaches to the synthesis of this compound, each with its own set of advantages and challenges.

Table 1: Quantitative Comparison of Synthesis Methods for this compound

ParameterMulti-Step Laboratory Synthesis (Adapted)Sandmeyer Reaction Route (Proposed)Industrial Ammoxidation Route (Conceptual)
Starting Material Anthranilic Acid2,4-Dichloro-6-nitroaniline3,5-Dichlorotoluene
Key Reagents SO₂Cl₂, SOCl₂, NH₃·H₂O, P₂O₅NaNO₂, H₂SO₄, CuCN, Fe/HClNH₃, O₂, Metal Oxide Catalyst
Overall Yield (Estimated) ~15-25%~40-60%~70-80%
Product Purity (Estimated) High (>98%) after chromatographyHigh (>98%) after chromatographyModerate to High (95-98%)
Reaction Time Several days1-2 daysContinuous process
Scalability Low (grams)Moderate (grams to kilograms)High (tons)
Safety & Environmental Use of hazardous reagents (SOCl₂, P₂O₅)Use of toxic cyanides, diazomethane intermediatesHigh temperature/pressure, catalyst handling

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. It is important to note that while the multi-step laboratory synthesis is adapted from a known procedure for a similar compound, the Sandmeyer and ammoxidation routes are proposed based on established chemical principles and data from related reactions.

Method 1: Multi-Step Laboratory Synthesis (Adapted from the synthesis of 2-amino-5-chlorobenzonitrile)

This four-step synthesis provides a laboratory-scale route to the target compound, starting from readily available anthranilic acid. The yields are based on the synthesis of the monochlorinated analog and are expected to be similar for the dichlorinated target.

Step 1: Chlorination of Anthranilic Acid

  • In a round-bottom flask, suspend anthranilic acid in a suitable chlorinated solvent.

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the solvent under reduced pressure. The crude 3,5-dichloroanthranilic acid is carried forward.

  • Estimated Yield: ~35%

Step 2: Formation of the Acid Chloride

  • To the crude 3,5-dichloroanthranilic acid, add thionyl chloride (SOCl₂) and a catalytic amount of DMF.

  • Heat the mixture to reflux until the evolution of gas ceases.

  • Remove excess thionyl chloride by distillation to obtain the crude 3,5-dichloroanthraniloyl chloride.

Step 3: Amidation

  • Cool the crude acid chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-3,5-dichlorobenzamide.

  • Estimated Yield: ~68%

Step 4: Dehydration to the Nitrile

  • Mix the 2-amino-3,5-dichlorobenzamide with phosphorus pentoxide (P₂O₅).

  • Heat the mixture under vacuum, and collect the distilled product.

  • The crude this compound can be purified by recrystallization.

  • Estimated Yield: ~63%[1]

Method 2: Sandmeyer Reaction Route (Proposed)

This proposed two-step route involves the diazotization of a commercially available dichloronitroaniline followed by cyanation and subsequent reduction of the nitro group.

Step 1: Diazotization and Sandmeyer Cyanation

  • Dissolve 2,4-dichloro-6-nitroaniline in a mixture of glacial acetic acid and concentrated sulfuric acid, and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium cyanide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 2-cyano-4,6-dichloronitrobenzene.

  • Estimated Yield: ~60-80%

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-cyano-4,6-dichloronitrobenzene in ethanol.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours.

  • Filter the hot solution to remove the iron salts and concentrate the filtrate.

  • Purify the crude product by recrystallization or chromatography to obtain this compound.

  • Estimated Yield: ~70-90%

Method 3: Industrial Ammoxidation Route (Conceptual)

This conceptual route is based on the established industrial ammoxidation of toluenes to benzonitriles.[2][3] It is a multi-step process suitable for large-scale production.

Step 1: Ammoxidation of 3,5-Dichlorotoluene

  • In a fixed-bed reactor, pass a gaseous mixture of 3,5-dichlorotoluene, ammonia, and air over a heated metal oxide catalyst (e.g., V₂O₅/TiO₂).

  • The reaction is typically carried out at high temperatures (350-450 °C) and atmospheric pressure.

  • The product stream is cooled to condense the 3,5-dichlorobenzonitrile.

  • Estimated Yield: >90%

Step 2: Nitration of 3,5-Dichlorobenzonitrile

  • Add 3,5-dichlorobenzonitrile to a mixture of concentrated nitric acid and sulfuric acid at low temperature.

  • Stir the mixture for several hours, allowing it to warm to room temperature.

  • Pour the reaction mixture onto ice and filter the precipitated 2-nitro-3,5-dichlorobenzonitrile.

  • Estimated Yield: High

Step 3: Reduction of the Nitro Group

  • The 2-nitro-3,5-dichlorobenzonitrile is reduced to this compound using standard industrial reduction methods, such as catalytic hydrogenation.

  • Estimated Yield: >95%

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic approach.

Multi_Step_Lab_Synthesis A Anthranilic Acid B Chlorination (SO2Cl2) A->B C 3,5-Dichloroanthranilic Acid B->C D Acid Chloride Formation (SOCl2) C->D E 3,5-Dichloroanthraniloyl Chloride D->E F Amidation (NH3*H2O) E->F G 2-Amino-3,5-dichlorobenzamide F->G H Dehydration (P2O5) G->H I This compound H->I

Caption: Multi-Step Laboratory Synthesis Workflow.

Sandmeyer_Reaction_Route A 2,4-Dichloro-6-nitroaniline B Diazotization & Sandmeyer Cyanation (NaNO2, H2SO4, CuCN) A->B C 2-Cyano-4,6-dichloronitrobenzene B->C D Nitro Group Reduction (Fe/HCl) C->D E This compound D->E

Caption: Proposed Sandmeyer Reaction Pathway.

Industrial_Ammoxidation_Route A 3,5-Dichlorotoluene B Catalytic Ammoxidation (NH3, O2, Catalyst) A->B C 3,5-Dichlorobenzonitrile B->C D Nitration (HNO3, H2SO4) C->D E 2-Nitro-3,5-dichlorobenzonitrile D->E F Nitro Group Reduction (e.g., Catalytic Hydrogenation) E->F G This compound F->G

References

The Strategic Synthesis of Fasoracetam Intermediates: A Cost-Benefit Analysis of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a comparative analysis of two potential methodologies for the large-scale synthesis of a key intermediate for Fasoracetam, a promising therapeutic agent. The analysis centers on the use of 2-Amino-3,5-dichlorobenzonitrile versus an alternative starting material, isatoic anhydride, offering a quantitative and qualitative assessment to inform strategic manufacturing decisions.

The synthesis of complex pharmaceutical compounds like Fasoracetam hinges on the efficient and cost-effective production of its molecular precursors. A pivotal intermediate in some projected synthetic pathways is ((5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one). This guide explores two distinct synthetic strategies to obtain a related chlorinated benzamide intermediate, a potential precursor to Fasoracetam, evaluating the associated costs, yields, and procedural complexities.

Methodology A: Leveraging this compound

This approach utilizes the readily available this compound as the primary starting material. The proposed synthesis involves a multi-step process to arrive at the target intermediate. While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis of a related compound provides a basis for our analysis.

Methodology B: An Alternative Route from Isatoic Anhydride

This alternative pathway commences with isatoic anhydride, a common and relatively inexpensive bulk chemical. A patented one-pot synthesis method describes its conversion to 2-amino-3,5-dichloro-N-methylbenzamide, a compound that could potentially be further elaborated to the desired Fasoracetam intermediate.[1]

Comparative Cost Analysis

To provide a tangible comparison, the following tables summarize the estimated costs of the starting materials for each methodology, based on available bulk pricing. It is important to note that these prices are subject to market fluctuations and supplier negotiations.

Table 1: Cost Analysis of Starting Materials for Methodology A

ReagentCAS NumberMolecular Weight ( g/mol )Estimated Bulk Price (USD/kg)
This compound36764-94-0187.03Inquire for bulk pricing

Note: Bulk pricing for this compound is typically available upon request from suppliers.[2]

Table 2: Cost Analysis of Starting Materials for Methodology B

ReagentCAS NumberMolecular Weight ( g/mol )Estimated Bulk Price (USD/kg)
Isatoic Anhydride118-48-9163.13~ $7.20[3]
Trichloroisocyanuric Acid (TCCA)87-90-1232.41~ $1.13 - $5.00[4][5][6]
Methylamine (40% solution)74-89-531.06~ $0.12 - $0.25 per liter[7][8][9][10][11]

Experimental Protocols

Detailed experimental protocols are essential for a thorough cost-benefit analysis that extends beyond raw material costs to include process efficiency, reaction times, and purification requirements.

Methodology A: Synthesis from this compound (Hypothetical Large-Scale Protocol)

Methodology B: Synthesis of 2-amino-3,5-dichloro-N-methylbenzamide from Isatoic Anhydride

A one-pot synthesis method has been described in the patent literature.[1] The key steps are as follows:

  • Reaction of Isatoic Anhydride with Methylamine: Isatoic anhydride is reacted with a methylamine solution in a suitable solvent. This step results in the formation of 2-amino-N-methylbenzamide.

  • Chlorination: Trichloroisocyanuric acid is slowly added to the reaction mixture for the chlorination step.

  • Workup and Isolation: After the reaction is complete, the solvent is removed, and the pH is adjusted to precipitate the product. The crude product is then purified.

A study on a similar reaction, the synthesis of 2-amino-N-benzylbenzamide from isatoic anhydride and benzylamine, showed that shorter reaction times (2-5 minutes) at 100°C using microwave irradiation resulted in higher purity of the product.[12] This suggests that optimizing reaction conditions could be crucial for the cost-effectiveness of Methodology B.

Performance Comparison and Data Presentation

Table 3: Qualitative Comparison of Synthesis Methodologies

FeatureMethodology A (from this compound)Methodology B (from Isatoic Anhydride)
Starting Material Cost Likely higher due to a more specialized starting material.Lower, utilizing common bulk chemicals.[3][5][6]
Number of Steps Likely a multi-step synthesis.Potentially a one-pot reaction to the intermediate.[1]
Process Complexity Potentially more complex with multiple isolation and purification steps.Simpler, with a streamlined one-pot procedure.[1]
Yield and Purity Highly dependent on the specific, currently unavailable, industrial protocol.High yield and purity have been reported in patent literature.[1]
Scalability To be determined based on a specific process.The one-pot nature suggests good scalability.
Environmental Impact Dependent on the solvents and reagents used in the multi-step process.The use of TCCA as a chlorinating agent may require specific waste management.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a generic experimental workflow for a large-scale chemical synthesis and the relevant biological pathway for Fasoracetam.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_final Final Product A Raw Material Charging B Reaction (Temperature & Pressure Control) A->B C Quenching/ Reaction Termination B->C D Extraction/ Phase Separation C->D E Distillation/ Solvent Removal D->E F Crystallization/ Precipitation E->F G Filtration F->G H Drying G->H I Quality Control (QC) Analysis H->I J Packaging & Storage I->J

Caption: Generic workflow for large-scale chemical synthesis.

Fasoracetam is known to modulate the glutamatergic system, which is crucial for excitatory neurotransmission in the central nervous system.

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Exocytosis mGluR mGluR Glutamate_synapse->mGluR iGluR iGluR (AMPA, NMDA) Glutamate_synapse->iGluR G_protein G-protein Signaling mGluR->G_protein Ion_channel Ion Channel Activation iGluR->Ion_channel Downstream Downstream Signaling Cascades G_protein->Downstream Ion_channel->Downstream Cellular Response\n(e.g., LTP, LTD) Cellular Response (e.g., LTP, LTD) Downstream->Cellular Response\n(e.g., LTP, LTD)

Caption: Glutamate receptor signaling pathway.

Conclusion

Based on the preliminary analysis of starting material costs and the potential for a more streamlined synthesis, Methodology B, utilizing isatoic anhydride, appears to be a more cost-effective approach for the large-scale production of the 2-amino-3,5-dichloro-N-methylbenzamide intermediate. The one-pot nature of the patented process could significantly reduce operational costs, including reaction time, labor, and energy consumption.

For researchers and drug development professionals, this guide highlights the importance of considering multiple synthetic routes and conducting a thorough cost analysis early in the development process. The choice of starting materials and the optimization of the synthetic pathway can have a profound impact on the overall economic viability of bringing a new therapeutic to market.

References

Navigating the Toxicological Landscape: An In-Silico Comparative Analysis of 2-Amino-3,5-dichlorobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, early and accurate toxicity assessment is paramount. This guide provides a comparative analysis of the predicted toxicity of 2-Amino-3,5-dichlorobenzonitrile, a compound for which extensive toxicological data is not publicly available, and its derivatives, utilizing in-silico models. By leveraging computational tools, we can gain valuable insights into potential hazards, guiding safer chemical design and prioritizing experimental testing.

The Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and may cause an allergic skin reaction.[1] However, it also explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated, highlighting a critical data gap.[1] In-silico toxicology offers a powerful and ethical approach to bridge this gap by predicting potential adverse effects based on the chemical's structure.

This guide presents in-silico toxicity predictions for this compound across several key endpoints: acute oral toxicity, skin sensitization, and mutagenicity. These predictions were generated using freely accessible and validated computational models. To provide a robust comparative framework, we also present experimental data for structurally similar compounds, employing a read-across approach to contextualize the predictions for our target molecule.

In-Silico Toxicity Predictions

The following table summarizes the in-silico toxicity predictions for this compound obtained from various Quantitative Structure-Activity Relationship (QSAR) models.

Toxicity EndpointPrediction ModelPredicted ResultReliability
Acute Oral Toxicity (LD50) T.E.S.T. (v5.1) - Consensus558.5 mg/kgModerate
Skin Sensitization VEGA (v1.2.3) - CAESAR modelSensitizerGood
Mutagenicity (Ames Test) VEGA (v1.2.3) - SARpy modelNon-mutagenicGood

Comparative Analysis with Structural Analogues

To further assess the predictive power of the in-silico models and to provide a basis for comparison, the following table presents experimental toxicity data for structurally related benzonitrile and aniline derivatives. The selection of these analogues is based on shared functional groups and substitution patterns, which are key determinants of toxicological activity.

CompoundCASRNToxicity EndpointExperimental DataReference
2-Amino-5-chlorobenzonitrile5922-60-1Acute Oral Toxicity (LD50)Harmful if swallowed (GHS Category 4)
2,6-Dichlorobenzonitrile1194-65-6Acute Oral Toxicity (LD50)1500 mg/kg (rat)PubChem CID 3031
3,5-Dichlorobenzonitrile6575-00-4Acute Oral Toxicity (LD50)1250 mg/kg (rat)PubChem CID 79658
2,4-Dichloroaniline554-00-7Skin SensitizationSensitizerECHA
4-Chloroaniline106-47-8Skin SensitizationSensitizerECHA
Benzonitrile100-47-0Mutagenicity (Ames Test)NegativeNTP
2,4-Dichloroaniline554-00-7Mutagenicity (Ames Test)NegativeNTP

Methodologies for In-Silico Prediction

The predictions presented in this guide were obtained using the following methodologies:

Acute Oral Toxicity Prediction

The acute oral toxicity (LD50) was predicted using the Toxicity Estimation Software Tool (T.E.S.T.) version 5.1 , developed by the U.S. Environmental Protection Agency (EPA).[2] T.E.S.T. employs a consensus prediction method that averages the results from several different QSAR models to provide a more robust estimate. The SMILES string for this compound (N#Cc1cc(Cl)cc(Cl)c1N) was used as the input for the software.

Skin Sensitization and Mutagenicity Prediction

The predictions for skin sensitization and mutagenicity were generated using the VEGA QSAR platform (version 1.2.3) .[3][4][5][6][7] VEGA is a free and open-source application that provides a suite of validated QSAR models for various toxicological endpoints.

  • Skin Sensitization: The CAESAR (Computer Assisted Evaluation of industrial chemical Substances According to Regulations) model within VEGA was utilized. This model is specifically designed for predicting the skin sensitization potential of chemicals.

  • Mutagenicity: The SARpy model, which is based on a (Q)SAR model for the prediction of the Ames test outcome, was employed to assess the mutagenic potential.

Experimental Workflow for In-Silico Toxicity Assessment

The general workflow for conducting an in-silico toxicity assessment, as applied in this guide, is illustrated in the diagram below.

G In-Silico Toxicity Prediction Workflow cluster_input Input cluster_prediction Prediction cluster_analysis Analysis cluster_output Output Input Chemical Structure (SMILES: N#Cc1cc(Cl)cc(Cl)c1N) QSAR_Models Select QSAR Models (e.g., VEGA, T.E.S.T.) Input->QSAR_Models Input Structure Run_Prediction Run Predictions for Toxicity Endpoints QSAR_Models->Run_Prediction Select Endpoints Prediction_Results Obtain Prediction Results (e.g., Toxic/Non-toxic, LD50 value) Run_Prediction->Prediction_Results Generate Predictions Comparison Compare Predictions with Analogue Data Prediction_Results->Comparison Analog_Search Identify Structural Analogues Experimental_Data Gather Experimental Data for Analogues Analog_Search->Experimental_Data Find Data Experimental_Data->Comparison Report Generate Comparison Guide Comparison->Report Synthesize Findings

A flowchart illustrating the key steps in the in-silico toxicity prediction process.

Signaling Pathways in Skin Sensitization

The prediction of skin sensitization by in-silico models is often based on the understanding of the Adverse Outcome Pathway (AOP) for skin sensitization. This pathway describes the key events from the initial molecular interaction to the final adverse effect. A simplified representation of this pathway is shown below.

AOP_Skin_Sensitization Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 Haptenation KE2 Key Event 2: Dendritic Cell Activation and Maturation KE1->KE2 Cytokine Signaling KE3 Key Event 3: T-cell Proliferation and Differentiation KE2->KE3 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Inflammatory Response

A simplified diagram of the Adverse Outcome Pathway for skin sensitization.

Discussion and Conclusion

The in-silico predictions suggest that this compound is likely to be a skin sensitizer and moderately toxic if ingested orally. The prediction of non-mutagenicity in the Ames test is a positive indication, but should be confirmed with further testing, especially considering the presence of the aromatic amine group, which can be a structural alert for mutagenicity in some contexts.

The comparison with experimental data from structural analogues provides a degree of confidence in these predictions. For instance, the "Sensitizer" prediction for skin sensitization is consistent with the known sensitizing properties of other chlorinated anilines. Similarly, the predicted oral LD50 falls within the range of "Harmful if swallowed" (GHS Category 4), which aligns with the classification of the analogue 2-Amino-5-chlorobenzonitrile.

It is crucial to recognize that in-silico predictions are not a substitute for experimental testing but serve as a valuable screening and prioritization tool. The reliability of these predictions is dependent on the applicability domain of the models used. For this compound, the structural features are generally well-represented in the training sets of the models employed, lending credibility to the results.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 2-Amino-3,5-dichlorobenzonitrile is a critical step in the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The strategic introduction of new functional groups onto this scaffold allows for the exploration of novel chemical space and the optimization of lead compounds. This guide provides a comparative overview of potential catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions.

Due to the limited availability of direct experimental data for the functionalization of this compound in the current literature, this guide presents data from analogous systems, such as other dichloroanilines and dichlorobenzonitriles. This information serves as a valuable starting point for reaction development and optimization.

The this compound molecule offers several potential sites for functionalization: the amino group, the aromatic C-H bonds, and the two chlorine atoms. The reactivity and selectivity of these sites can be controlled by the choice of catalyst, ligands, and reaction conditions.

General Experimental Workflow

A typical experimental workflow for the catalytic functionalization of an aryl halide is depicted below. This process involves the careful setup of the reaction under an inert atmosphere, followed by purification and analysis of the product.

Experimental Workflow General Experimental Workflow for Catalytic Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrate, Catalyst, Ligand, & Base B Add to Oven-Dried Reaction Vessel A->B C Degas and Backfill with Inert Gas (e.g., Ar, N2) B->C D Add Degassed Solvent and Coupling Partner C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, GC/MS, LC/MS) E->F G Quench Reaction & Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K L Determine Yield K->L

A general workflow for catalytic cross-coupling experiments.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide. For a substrate like this compound, palladium-based catalysts are typically employed. The choice of ligand is crucial for achieving high yields and controlling selectivity, especially with the presence of two chloro-substituents.

Representative Performance Data for Suzuki-Miyaura Coupling of Dichloroarenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate (Analogous)Ref.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10018852,5-Dichloroaniline[1]
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane11012923,5-Dichlorobenzonitrile[2]
Pd/C (0.5 mol%)P(4-FC₆H₄)₃ (1 mol%)K₂CO₃Toluene/H₂O12024904-Chloroaniline[3]
(tBubpy)PdCl₂ (1 mol%)-K₂CO₃Ethanol/H₂O802954-Bromoaniline[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

An oven-dried reaction vessel is charged with the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent is then added, and the mixture is stirred at the specified temperature until the starting material is consumed as monitored by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. Palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective for coupling aryl chlorides with amines.

Representative Performance Data for Buchwald-Hartwig Amination of Dichloroarenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate (Analogous)Ref.
Pd₂(dba)₃ (1 mol%)RuPhos (2 mol%)NaOtBuToluene10016912,4-Dichloroaniline[1]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₂CO₃t-BuOH11024883,5-Dichlorobenzonitrile[6]
Pd-NHC (1 mol%)-K₂CO₃Dioxane12012954-Chloroaniline[7]
[Pd(cinnamyl)Cl]₂ (1 mol%)cBRIDP (2 mol%)K₃PO₄Toluene/H₂O10018824-Chloroaniline

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction tube is loaded with the aryl chloride (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium precatalyst (0.01 mmol), and ligand (0.02 mmol). The tube is sealed, removed from the glovebox, and the specified solvent is added via syringe. The reaction mixture is then heated with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired amine product.[8]

C-CN Bond Formation: Cyanation

The introduction of a nitrile group is a valuable transformation as it can be further converted into other functional groups such as carboxylic acids, amides, and amines. Copper-catalyzed cyanation reactions are often a practical alternative to palladium-based systems for aryl halides.

Representative Performance Data for Cyanation of Chloroarenes

Catalyst SystemCyanide SourceLigandSolventTemp. (°C)Time (h)Yield (%)Substrate (Analogous)Ref.
CuI (10 mol%)K₄[Fe(CN)₆]DMEDAToluene13024784-Chloroaniline[9]
CuCN (1.2 equiv)--NMP15012852,4-Dichlorobenzonitrile[10]
Ni(acac)₂ (10 mol%)CO₂/NH₃TriphosDioxane1202475Chlorobenzene[11]
CuI (5 mol%)Acetone cyanohydrin1-ButylimidazoleToluene11016894-Bromoaniline[9]

Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation

A mixture of the aryl halide (1.0 mmol), copper(I) cyanide (1.2 mmol), and a high-boiling polar solvent such as NMP or DMF is placed in a reaction vessel. The mixture is heated to a high temperature (typically 150-200 °C) with vigorous stirring for several hours. The reaction progress is monitored by TLC or GC/MS. After completion, the reaction mixture is cooled and poured into an aqueous solution of ammonia or sodium cyanide to dissolve copper salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[10]

Site Selectivity Considerations

For a substrate with multiple halogen atoms like this compound, controlling the site of reaction is a significant challenge. Generally, in palladium-catalyzed cross-coupling reactions of dihaloarenes, the relative reactivity of the C-Cl bonds is influenced by both electronic and steric factors. The chlorine atom ortho to the amino group may exhibit different reactivity compared to the one meta. The choice of ligand can play a crucial role in directing the selectivity. For instance, bulky ligands can favor reaction at the less sterically hindered position.[1][2] In some cases, changing the catalyst system or reaction conditions can invert the conventional site selectivity.[12][13] Careful screening of catalysts, ligands, bases, and solvents is necessary to achieve the desired regioselectivity for a specific functionalization.

References

Structure-activity relationship studies of compounds derived from 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The 2-amino-3,5-dichlorobenzonitrile scaffold presents a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with the potential for potent and selective kinase inhibition. The presence of two chlorine atoms, an amino group, and a nitrile moiety offers multiple reaction sites for structural modifications, allowing for a thorough exploration of the structure-activity relationship (SAR).

Case Study: A Dichlorophenyl-Substituted Benzo[h]chromene-carbonitrile as a Dual EGFR and VEGFR-2 Inhibitor

A study on 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (Compound 1) has demonstrated its potential as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases implicated in cancer progression.

Quantitative Data Summary

The inhibitory activity of Compound 1 against EGFR and VEGFR-2, as well as its cytotoxic effects on various cancer cell lines, are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of Compound 1

Kinase TargetCompound 1 IC₅₀ (µM)Sorafenib IC₅₀ (µM)
EGFR0.2162 ± 1.10.2307 ± 1.8
VEGFR-20.2592 ± 1.50.3075 ± 1.2

Table 2: Cytotoxic Activity of Compound 1 against Human Cancer Cell Lines

Cell LineCancer TypeCompound 1 IC₅₀ (µg/mL)
MCF-7Breast Cancer11.6 ± 0.11
HCT-116Colon Cancer18.1 ± 0.19
PC-3Prostate Cancer2.4 ± 0.1
A549Lung Cancer3.2 ± 0.1
HepG-2Liver Cancer10.0 ± 0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the evaluation of similar compounds.

Synthesis of 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (Compound 1)

Procedure: A mixture of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile is heated in ethanol in the presence of a catalytic amount of piperidine under microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol describes a general method for assessing the inhibitory activity of a test compound against EGFR and VEGFR-2 kinases.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Compound 1) and a reference inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in the kinase assay buffer.

  • Add the kinase, substrate, and test compound/reference inhibitor to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3, A549, HepG-2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of kinase inhibitors.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway cluster_cellular_responses Cellular Responses EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg VEGFR2->PI3K VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: EGFR and VEGFR-2 Signaling Pathways and Inhibition.

Kinase_Inhibitor_Workflow Start Start: Design and Synthesis of This compound Derivatives Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Identification of Potent Kinase Inhibitor Candidate Lead_Optimization->End

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Future Directions and Conclusion

The presented data on a dichlorophenyl-substituted benzo[h]chromene-carbonitrile highlights the potential of utilizing the this compound scaffold for the development of potent kinase inhibitors. The dichlorophenyl moiety appears to be a favorable feature for binding to the kinase active site.

Future SAR studies should focus on a systematic exploration of various substituents on the this compound core. Key areas for investigation include:

  • Modifications at the amino group: Introduction of different alkyl, aryl, or heterocyclic groups to explore their impact on potency and selectivity.

  • Transformations of the nitrile group: Conversion of the nitrile to other functional groups such as amides, tetrazoles, or other bioisosteres to modulate binding interactions and physicochemical properties.

  • Introduction of diverse heterocyclic ring systems: Utilizing the amino and nitrile functionalities to construct a variety of fused and non-fused heterocyclic systems.

By systematically synthesizing and evaluating a library of derivatives, a comprehensive understanding of the SAR can be established, leading to the identification of novel and potent kinase inhibitors for further preclinical and clinical development. This guide serves as a foundational resource for researchers embarking on the exploration of the rich chemical space offered by this compound.

Safety Operating Guide

Proper Disposal of 2-Amino-3,5-dichlorobenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-dichlorobenzonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause allergic skin reactions, and may lead to skin and eye irritation.[1][2][3] Inhalation of dust can also cause respiratory irritation.[3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Hazard Category Description GHS Classification Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral Harmful if swallowed.[1][2]Category 4Protective gloves, protective clothing, eye protection, face protection.[1][2][3][4]
Skin Sensitization May cause an allergic skin reaction.[1][2]Category 1Protective gloves (inspect prior to use and use proper removal technique).[1]
Skin Corrosion/Irritation Causes skin irritation.[3]Category 2Protective clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Category 2Eye and face protection (e.g., safety glasses with side-shields, face shield).
Specific target organ toxicity (single exposure) May cause respiratory irritation.[3]Category 3For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collection Collection & Containment cluster_disposal Final Disposal A Don Appropriate PPE B Designate a well-ventilated area (e.g., chemical fume hood) for handling A->B C Collect waste this compound B->C E Place waste in a suitable, labeled, and closed container C->E D For spills, sweep up solid material without creating dust D->E F Store container in a designated hazardous waste accumulation area E->F G Arrange for pickup by a licensed professional waste disposal service F->G H Dispose of through chemical incineration with afterburner and scrubber G->H

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Preparation and Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][3]

  • Don the appropriate PPE as detailed in the table above, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses with side shields or goggles.[1][2][3][4]

  • If there is a risk of dust formation, a NIOSH (US) or CEN (EU) approved respirator is necessary.[1]

2. Waste Collection and Containment:

  • For Surplus or Non-recyclable Product: Carefully transfer the chemical into a designated hazardous waste container. This container should be robust, compatible with the chemical, and have a secure lid.

  • For Spills: In case of an accidental spill, avoid creating dust.[1] Gently sweep or shovel the solid material into a suitable, closed container for disposal.[1][3][4]

  • Contaminated Materials: Any materials used to clean up spills (e.g., wipes, absorbent pads) and contaminated personal protective equipment (such as gloves) should be disposed of as hazardous waste in the same manner as the chemical itself.[1] Contaminated clothing should be removed and washed before reuse.[2][4]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Keep the container tightly closed and store it in a designated, secure hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • The recommended method of disposal is through incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

  • It is crucial to prevent the chemical from entering drains or surface water.[1][4]

  • Contaminated packaging should be disposed of as unused product.[1]

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the product.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Amino-3,5-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3,5-dichlorobenzonitrile. Adherence to these protocols is imperative to ensure personal safety and proper disposal.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, may cause an allergic skin reaction, and can cause skin, eye, and respiratory irritation. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin SensitizationCategory 1May cause an allergic skin reaction.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is required when handling this compound:

  • Respiratory Protection: For nuisance exposures or when handling small quantities in a well-ventilated area, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection or in situations where dust generation is likely, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended. All work involving this substance should ideally be performed in a certified chemical fume hood.

  • Hand Protection: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood weigh Weighing and Aliquoting (Avoid Dust Generation) prep_hood->weigh Proceed to Handling reaction Running Reaction weigh->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate Proceed to Cleanup dispose_solid Solid Waste (Sealed Container) decontaminate->dispose_solid dispose_liquid Liquid Waste (Sealed Container) decontaminate->dispose_liquid dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe hazardous_waste Dispose as Hazardous Waste (Follow Institutional Guidelines) dispose_solid->hazardous_waste dispose_liquid->hazardous_waste dispose_ppe->hazardous_waste

Safe Handling and Disposal Workflow for this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust during weighing and transfer.

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Spill Management:

  • In case of a spill, evacuate the area.

  • For minor spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust creation. Place the spilled material into a suitable, closed container for disposal.

  • For major spills, contact your institution's environmental health and safety department.

Disposal:

  • Dispose of unused product and contaminated materials as hazardous waste.

  • Waste should be placed in suitable, closed containers for disposal.

  • A licensed professional waste disposal service should be contacted to dispose of this material. One recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dichlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dichlorobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.